Formoterol Fumarate
Description
This compound is the fumarate salt form of formoterol, a long-acting and selective sympathomimetic beta-receptor agonist with bronchodilator activity. This compound binds beta 2 adrenergic receptors in bronchial smooth muscle and stimulates intracellular adenyl cyclase, thereby increasing the production of cyclic adenosine monophosphate (cAMP). Increased cAMP levels cause relaxation of bronchial smooth muscle, improve mucociliary clearance and reduce mediator substance release in inflammatory cells, especially from mast cells. (NCI05)
An ADRENERGIC BETA-2 RECEPTOR AGONIST with a prolonged duration of action. It is used to manage ASTHMA and in the treatment of CHRONIC OBSTRUCTIVE PULMONARY DISEASE.
See also: Terbutaline (related); Clenbuterol (related); Isoproterenol (related) ... View More ...
Structure
2D Structure
Properties
CAS No. |
43229-80-7 |
|---|---|
Molecular Formula |
C42H52N4O12 |
Molecular Weight |
804.9 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;bis(N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide) |
InChI |
InChI=1S/2C19H24N2O4.C4H4O4/c2*1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8/h2*3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*13-,19+;/m11./s1 |
InChI Key |
OBRNDARFFFHCGE-QDSVTUBZSA-N |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O |
melting_point |
138-140°C |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
3-formylamino-4-hydroxy-alpha-(N-1-methyl-2-p-methoxyphenethylaminomethyl)benzyl alcohol.hemifumarate arformoterol BD 40A eformoterol Foradil formoterol formoterol fumarate formoterol fumarate, ((R*,R*)-(+-))-isomer formoterol, ((R*,R*)-(+-))-isomer Oxis |
Origin of Product |
United States |
Foundational & Exploratory
Formoterol Fumarate: A Deep Dive into its Bronchodilatory Mechanism of Action in Airway Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
Published: November 26, 2025
Abstract
Formoterol fumarate is a highly potent and selective long-acting beta-2 adrenergic receptor (β2-AR) agonist used extensively in the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Its therapeutic efficacy is primarily driven by its ability to induce profound and sustained relaxation of bronchial smooth muscle, thereby leading to bronchodilation. This technical guide provides a detailed examination of the molecular and cellular mechanisms underpinning formoterol's action. We will dissect the canonical signaling cascade, from receptor engagement to downstream effector activation, and explore the pharmacological properties that confer its rapid onset and extended duration of action. Furthermore, this document summarizes key quantitative data from pivotal studies, outlines detailed experimental protocols used to elucidate this mechanism, and provides visual representations of the core pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction: The Role of Bronchial Smooth Muscle in Airway Pathophysiology
Bronchial smooth muscle tone is a critical determinant of airway caliber. In diseases like asthma and COPD, hyperresponsiveness and contraction of these muscles lead to airway narrowing, airflow obstruction, and the characteristic symptoms of wheezing and dyspnea.[4] The relaxation of airway smooth muscle is, therefore, a primary therapeutic target. This compound addresses this by acting as a functional antagonist to bronchoconstrictor stimuli, directly promoting a state of muscle relaxation.[5]
Formoterol is distinguished by a unique pharmacological profile that combines a rapid onset of action, comparable to short-acting β2-agonists (SABAs) like salbutamol, with a long duration of action of up to 12 hours. This profile makes it suitable for both maintenance therapy and, in some combination products, as a reliever for acute symptoms.
The Core Mechanism of Action: The β2-Adrenergic Signaling Cascade
The bronchodilatory effect of formoterol is mediated through the stimulation of β2-adrenergic receptors expressed on the surface of human airway smooth muscle (HASM) cells. This initiates a well-defined intracellular signaling pathway.
Receptor Binding and G-Protein Activation
As a β2-agonist, formoterol binds to the β2-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily. This binding event induces a conformational change in the receptor, which facilitates its coupling to and activation of the heterotrimeric stimulatory G-protein, Gs. Upon activation, the Gαs subunit dissociates from the βγ subunits and exchanges GDP for GTP.
Adenylyl Cyclase Stimulation and cAMP Production
The activated Gαs subunit directly stimulates the membrane-bound enzyme, adenylyl cyclase. This enzyme is responsible for catalyzing the conversion of adenosine triphosphate (ATP) into the crucial second messenger, 3',5'-cyclic adenosine monophosphate (cAMP). Formoterol administration leads to a significant and rapid increase in intracellular cAMP levels within the bronchial smooth muscle cell.
Protein Kinase A (PKA) Activation and Downstream Effects
The primary intracellular effector for cAMP in mediating smooth muscle relaxation is Protein Kinase A (PKA). While other cAMP effectors like the Exchange protein activated by cAMP (Epac) exist, studies have demonstrated that PKA is the predominant and physiologically relevant mediator of β-agonist-induced relaxation in airway smooth muscle. The binding of cAMP to the regulatory subunits of PKA liberates the catalytic subunits. These active catalytic subunits then phosphorylate multiple downstream protein targets, culminating in muscle relaxation through several mechanisms:
-
Reduction of Intracellular Calcium ([Ca²⁺]i): PKA phosphorylates and inhibits key proteins involved in Ca²⁺ mobilization, such as the IP3 receptor, and enhances Ca²⁺ sequestration into the sarcoplasmic reticulum.
-
Decreased Myosin Light Chain Kinase (MLCK) Activity: PKA can phosphorylate MLCK, reducing its affinity for the calcium-calmodulin complex, thereby decreasing the phosphorylation of myosin light chains.
-
Activation of Myosin Light Chain Phosphatase (MLCP): PKA-mediated signaling leads to the activation of MLCP, which dephosphorylates myosin light chains, preventing the cross-bridge cycling required for muscle contraction.
-
Modulation of Ion Channels: PKA can phosphorylate and open large-conductance, calcium-activated potassium (maxi-K+) channels, leading to membrane hyperpolarization and relaxation.
This multifaceted downstream signaling cascade effectively uncouples pro-contractile signals from the cellular machinery of contraction, resulting in potent bronchodilation.
Caption: Canonical β2-adrenergic receptor signaling pathway activated by formoterol in bronchial smooth muscle cells.
Molecular Basis for Pharmacokinetic Profile
Formoterol's unique combination of rapid onset and long duration is attributed to its physicochemical properties. It possesses moderate lipophilicity and relatively high water solubility.
-
Rapid Onset: The aqueous solubility allows formoterol to rapidly access the β2-ARs from the extracellular fluid, leading to an onset of action within minutes.
-
Long Duration: Its lipophilicity enables it to partition into the lipid bilayer of the cell membrane, creating a local depot. From this depot, formoterol molecules can progressively leach out to continuously stimulate the β2-AR, providing a prolonged duration of action for up to 12 hours. This "diffusion microkinetics" model explains its sustained effect.
Quantitative Data Summary
The following tables summarize key quantitative data from representative preclinical and clinical studies, illustrating the efficacy of formoterol.
Table 1: In Vitro Cellular Response to Formoterol in Human Airway Smooth Muscle (HASM) Cells
| Parameter | Basal Level | Formoterol-Stimulated Level | Time Point |
|---|---|---|---|
| Intracellular cAMP | 32 ± 6 fmol | 169 ± 30 fmol | 15 minutes |
| 498 ± 9 fmol (Peak) | 30 minutes |
Data derived from studies on cultured HASM cells. Values are represented as mean ± standard error.
Table 2: Clinical Bronchodilator Efficacy of Formoterol in Patients with Moderate-to-Severe COPD
| Treatment Group | FEV₁ AUC₀₋₁₂ (L) | Peak FEV₁ Change from Baseline (L) | Trough FEV₁ Change from Baseline (L) |
|---|---|---|---|
| Placebo | - | - | - |
| FF MDI 2.4 µg | > Placebo (p < 0.001) | - | - |
| FF MDI 4.8 µg | > Placebo (p < 0.001) | - | - |
| FF MDI 9.6 µg | > Placebo (p < 0.001) | ~0.15 | ~0.10 |
| Foradil® Aerolizer® 12 µg | Similar to FF MDI 9.6 µg | ~0.15 | ~0.10 |
FEV₁: Forced Expiratory Volume in 1 second; AUC₀₋₁₂: Area Under the Curve from 0 to 12 hours. Data are illustrative of results from a randomized crossover study (NCT00880490).
Key Experimental Protocols
The mechanism of formoterol has been elucidated through a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experimental approaches.
Protocol: Isolated Organ Bath for Airway Smooth Muscle Reactivity
This protocol assesses the direct effect of formoterol on pre-contracted airway tissue.
-
Tissue Preparation: Guinea pigs are humanely euthanized, and the trachea is rapidly excised and placed in cold, oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit (K-H) buffer. Bronchial rings (2-3 mm wide) are prepared, ensuring the cartilaginous structures and smooth muscle are intact.
-
Mounting: The rings are mounted in an isolated organ bath chamber (10-20 mL volume) filled with K-H buffer maintained at 37°C and continuously bubbled with 95% O₂/5% CO₂. One end of the ring is fixed, and the other is attached to an isometric force transducer connected to a data acquisition system.
-
Equilibration and Viability Check: Tissues are equilibrated under a resting tension of 1.0-1.5 g for 60-90 minutes, with the K-H buffer being replaced every 15-20 minutes. Viability is confirmed by inducing a contraction with a high-concentration potassium chloride (KCl) solution or a muscarinic agonist like carbachol.
-
Contraction and Relaxation Assay:
-
A stable submaximal contraction is induced using a bronchoconstrictor agent (e.g., carbachol, histamine, or methacholine).
-
Once the contraction plateaus, cumulative concentrations of this compound are added to the bath.
-
The resulting relaxation is recorded as a percentage reversal of the induced contraction.
-
-
Data Analysis: Concentration-response curves are generated, and key parameters such as EC₅₀ (the concentration producing 50% of the maximal response) and Emax (maximal relaxation) are calculated to determine the potency and efficacy of formoterol.
Caption: Experimental workflow for assessing formoterol-induced relaxation in isolated airway tissue.
Protocol: cAMP Measurement in Cultured Human Airway Smooth Muscle (HASM) Cells
This protocol quantifies the primary second messenger generated by formoterol stimulation.
-
Cell Culture: Primary HASM cells are obtained from donor lungs and cultured in smooth muscle growth medium (SmGM) supplemented with growth factors, antibiotics, and fetal bovine serum. Cells are maintained in a humidified incubator at 37°C with 5% CO₂ and used between passages 3 and 7.
-
Seeding and Serum Starvation: Cells are seeded into 24- or 48-well plates. Upon reaching 80-90% confluency, the growth medium is replaced with a serum-free basal medium for 24 hours to synchronize the cells and minimize basal signaling activity.
-
Stimulation:
-
The basal medium is removed, and cells are pre-incubated for 15-30 minutes in fresh basal medium containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then stimulated with various concentrations of this compound or a vehicle control for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Cell Lysis and cAMP Quantification:
-
The stimulation is terminated by aspirating the medium and adding a lysis buffer (e.g., 0.1 M HCl).
-
The cell lysates are collected and centrifuged to pellet debris.
-
The supernatant, containing the intracellular cAMP, is assayed using a competitive enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA) kit, following the manufacturer's instructions.
-
-
Data Normalization and Analysis: The measured cAMP concentrations (in pmol/mL or fmol/well) are normalized to the total protein content of each well, determined by a protein assay (e.g., BCA assay). Results are expressed as pmol cAMP/mg protein.
Caption: Workflow for the quantification of intracellular cAMP in cultured HASM cells following formoterol stimulation.
Conclusion
The mechanism of action of this compound in bronchial smooth muscle is a classic example of β2-adrenergic receptor-mediated signal transduction. Its ability to potently activate the Gs-adenylyl cyclase-cAMP-PKA pathway results in the effective relaxation of airway smooth muscle. The unique physicochemical properties of the molecule confer a desirable pharmacokinetic profile of rapid onset and long duration, establishing it as a cornerstone in respiratory medicine. A thorough understanding of this mechanism, supported by robust experimental data, is essential for the continued development of novel and improved bronchodilator therapies.
References
Formoterol Fumarate: A Technical Guide to its β2-Adrenergic Receptor Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core pharmacology of formoterol fumarate, a potent and selective long-acting β2-adrenergic receptor (β2AR) agonist. Formoterol is distinguished by its rapid onset of action and prolonged therapeutic effect, lasting over 12 hours, making it a cornerstone in the management of asthma and chronic obstructive pulmonary disease (COPD).[1] This document details its mechanism of action, presents key quantitative pharmacological data, outlines standard experimental protocols for its characterization, and provides visual representations of critical pathways and workflows.
Mechanism of Action: β2-Adrenergic Receptor Signaling
Formoterol exerts its therapeutic effects by acting as a high-efficacy agonist at the β2-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1] These receptors are densely expressed on the surface of airway smooth muscle cells.[2]
The binding of formoterol to the β2AR induces a conformational change in the receptor, which facilitates its coupling to the heterotrimeric Gs protein.[3] This interaction promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gs protein (Gαs). The activated, GTP-bound Gαs subunit then dissociates from the βγ-subunits and stimulates the membrane-bound enzyme adenylyl cyclase.[4]
Adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to the second messenger, cyclic Adenosine Monophosphate (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates several downstream targets within the smooth muscle cell, culminating in bronchodilation through two primary mechanisms:
-
Decreased Intracellular Calcium: PKA-mediated phosphorylation leads to the sequestration of intracellular Ca2+ and promotes its extrusion from the cell, lowering cytosolic calcium concentrations.
-
Inactivation of Myosin Light-Chain Kinase (MLCK): PKA phosphorylates and inactivates MLCK, the enzyme responsible for phosphorylating myosin and enabling its interaction with actin, which is necessary for muscle contraction.
This cascade of events leads to the relaxation of airway smooth muscle, alleviating bronchoconstriction.
Quantitative Pharmacological Profile
Formoterol's clinical efficacy is underpinned by its distinct pharmacological properties, including high affinity, potency, and intrinsic activity at the β2AR.
Stereoselectivity of Formoterol
Formoterol is administered as a racemic mixture of its (R,R) and (S,S) enantiomers. The pharmacological activity resides almost exclusively in the (R,R)-enantiomer, which is approximately 1,000 times more potent than the (S,S)-enantiomer. The (S,S)-enantiomer is considered largely inactive and does not appear to interfere with the bronchodilatory action of the (R,R)-enantiomer when administered as a racemate.
| Parameter | Enantiomer | Activity | Reference |
| Potency | (R,R)-Formoterol | High (Active Eutomer) | |
| (S,S)-Formoterol | >1,000-fold less potent (Distomer) | ||
| Effect | (R,R)-Formoterol | Induces airway relaxation | |
| (S,S)-Formoterol | Inactive or induces only minor relaxation |
Binding Affinity and Potency
Formoterol exhibits high affinity and selectivity for the β2-adrenoceptor. Its potency is significantly greater than that of short-acting β2-agonists like salbutamol (albuterol).
| Parameter | Value | Receptor/System | Reference |
| Binding Affinity (pKi) | 8.2 ± 0.09 | Human β2-Adrenoceptor | |
| 6.25 ± 0.06 | Human β1-Adrenoceptor | ||
| Functional Potency (pD2) | 8.9 ± 0.03 | Guinea Pig Trachea (Relaxation) | |
| Functional Potency (EC50) | ~1 nM | Human Bronchus & Guinea Pig Trachea |
pKi and pD2 are the negative logarithms of the inhibitor and agonist dissociation constants, respectively. Higher values indicate greater affinity/potency.
Intrinsic Efficacy
A key pharmacological differentiator for formoterol is its high intrinsic activity, meaning it is a full agonist at the β2-receptor. This contrasts with salmeterol, another long-acting β2-agonist, which is a partial agonist. Formoterol's efficacy in relaxing airway smooth muscle is comparable to that of albuterol and greater than salmeterol's.
| Compound | Intrinsic Activity Classification | Emax (% of Isoprenaline) | Reference |
| Formoterol | Full Agonist | 90% | |
| Salmeterol | Partial Agonist | 38% | |
| Albuterol (Salbutamol) | Partial Agonist | 47% | |
| Isoprenaline | Full Agonist | 100% (Reference) |
Emax represents the maximum response achievable by the agonist.
Key Experimental Protocols
The characterization of formoterol's β2AR agonist activity relies on standardized in vitro assays. The following sections detail the methodologies for two fundamental experiments.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of formoterol for the β2-adrenergic receptor.
Principle: This is a competitive binding assay where unlabeled formoterol competes with a radiolabeled ligand of known high affinity (e.g., [¹²⁵I]-iodocyanopindolol) for binding to the β2AR in a membrane preparation. The concentration of formoterol that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibition constant (Ki) is calculated.
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues known to express β2AR (e.g., CHO-K1 cells stably expressing human β2AR, guinea pig lung tissue) in an ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Perform a high-speed centrifugation of the supernatant to pellet the membrane fraction.
-
Wash and resuspend the membrane pellet in a suitable binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
-
-
Assay Execution:
-
In a 96-well plate, add the following to each well for a final volume of ~250 µL:
-
Membrane preparation (e.g., 10-50 µg protein).
-
A fixed concentration of radioligand (e.g., [¹²⁵I]-iodocyanopindolol at a concentration near its Kd).
-
Varying concentrations of unlabeled formoterol (typically spanning 8-10 log units).
-
For determining non-specific binding, a high concentration of a non-selective antagonist (e.g., propranolol) is used instead of formoterol.
-
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes while allowing unbound radioligand to pass through.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each formoterol concentration.
-
Plot the specific binding as a function of the log concentration of formoterol.
-
Fit the data to a one-site competitive binding model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
Objective: To determine the functional potency (EC50) and intrinsic efficacy (Emax) of formoterol.
Principle: This is a whole-cell functional assay that measures the accumulation of intracellular cAMP following β2AR stimulation. The amount of cAMP produced is proportional to the level of receptor activation by an agonist.
Detailed Methodology:
-
Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., HEK293 or CHO-K1) stably or transiently expressing the human β2AR.
-
Seed the cells into a 96- or 384-well plate and grow to near confluence.
-
-
Assay Execution:
-
Wash the cells and replace the growth medium with a stimulation buffer (e.g., HBSS with HEPES and BSA).
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of newly synthesized cAMP.
-
Add varying concentrations of formoterol to the wells. Include a control with a known full agonist (e.g., isoprenaline) to determine the maximum possible response.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes) to allow for cAMP accumulation.
-
-
Lysis and Detection:
-
Lyse the cells according to the protocol of the chosen detection kit.
-
Quantify the intracellular cAMP concentration using a commercially available kit. Common methods include:
-
Homogeneous Time-Resolved Fluorescence (HTRF): Based on a competitive immunoassay using a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A standard competitive immunoassay format.
-
AlphaScreen: A bead-based assay where competition between endogenous and biotinylated cAMP is measured.
-
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP to convert the raw assay signal (e.g., fluorescence ratio) into absolute cAMP concentrations.
-
Plot the cAMP concentration as a function of the log concentration of formoterol.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal response).
-
Calculate intrinsic activity relative to the Emax of a reference full agonist like isoprenaline.
-
References
- 1. Formoterol: pharmacology, molecular basis of agonism, and mechanism of long duration of a highly potent and selective beta 2-adrenoceptor agonist bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
A Comprehensive Technical Guide to the Solubility of Formoterol Fumarate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of formoterol fumarate in various organic solvents, a critical parameter for the development of robust and effective pharmaceutical formulations. Understanding the solubility profile of an active pharmaceutical ingredient (API) like this compound is fundamental for processes such as drug purification, crystallization, and the formulation of inhalation and other dosage forms.
Core Data Presentation: Solubility Profile
The solubility of this compound dihydrate has been characterized in a range of organic solvents. The following table summarizes the available quantitative and qualitative solubility data to facilitate comparison.
| Organic Solvent | Solubility (mg/mL) | Description | Reference |
| Methanol | ~1 | Soluble | [1] |
| Not specified | Soluble | [2] | |
| Not specified | Freely Soluble | [3] | |
| Ethanol | Not specified | Very Slightly Soluble (in 95% ethanol) | [3] |
| 2-Propanol | Not specified | Slightly Soluble | [2] |
| Acetonitrile | Not specified | Practically Insoluble | |
| 0.002 ± 0.0003 | |||
| Dimethyl Sulfoxide (DMSO) | ~20 | Soluble | |
| Dichloromethane (DCM) | 0.001 ± 0.0004 | ||
| Chloroform | 0.002 ± 0.0003 | ||
| Acetone | 0.063 ± 0.004 | ||
| Acetic Acid (100%) | Not specified | Freely Soluble | |
| Diethyl Ether | Not specified | Practically Insoluble |
Note: The solubility of this compound can be influenced by factors such as temperature, the specific form of the compound (e.g., dihydrate), and the presence of co-solvents.
Experimental Protocols for Solubility Determination
A precise and reproducible experimental protocol is crucial for determining the solubility of a drug substance. The following section details a generalized methodology based on the widely accepted shake-flask method, which is suitable for determining the equilibrium solubility of this compound in organic solvents.
Objective:
To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound Dihydrate powder
-
Selected organic solvent (HPLC grade or equivalent)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Preparation of Solvent: Ensure the selected organic solvent is degassed to prevent the formation of bubbles during the experiment.
-
Sample Preparation: Add an excess amount of this compound powder to a series of vials or flasks. The excess solid is necessary to ensure that a saturated solution is formed.
-
Equilibration: Add a known volume of the organic solvent to each vial.
-
Shaking and Incubation: Secure the vials on an orbital shaker set to a constant speed and temperature (e.g., 25°C). The samples should be shaken for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Filtration: After the incubation period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A typical HPLC system for this compound analysis might consist of a C18 column with a mobile phase of methanol and a phosphoric acid buffer, with UV detection at an appropriate wavelength.
-
Calculation: Calculate the solubility of this compound in the organic solvent based on the measured concentration and the dilution factor. The results are typically expressed in mg/mL.
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships described in this guide.
Caption: Workflow for determining the solubility of this compound.
This in-depth technical guide provides a foundational understanding of the solubility of this compound in organic solvents, offering valuable data and methodologies for researchers and professionals in drug development. The provided information is intended to support the formulation of new and improved drug products containing this compound.
References
A Technical Guide to Formoterol Fumarate: Molecular Properties, Synthesis, and Analysis
This technical guide provides an in-depth overview of formoterol fumarate, a potent and long-acting β2-adrenergic receptor agonist. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, analytical quantification, and mechanism of action.
Core Molecular and Physical Properties
This compound is utilized in the management of asthma and chronic obstructive pulmonary disease (COPD). It is available in both anhydrous and dihydrate forms. The fundamental molecular and physical data are summarized below.
| Property | This compound (Anhydrous) | This compound Dihydrate | Reference |
| Molecular Formula | C₄₂H₅₂N₄O₁₂ | C₄₂H₅₆N₄O₁₄ | [1][2][3] |
| Molecular Weight | 804.88 g/mol | 840.9 g/mol | [2][3] |
| CAS Number | 43229-80-7 | 183814-30-4 | |
| Appearance | White to yellowish crystalline powder | - | |
| Solubility | Slightly soluble in water, soluble in methanol | - |
Synthesis of this compound: A Methodological Overview
The synthesis of this compound is a multi-step process, often starting from key intermediates. The following protocol outlines a general synthetic pathway based on established patent literature. This process involves the synthesis of a benzyl ether intermediate, followed by a series of reactions to build the final formoterol molecule and its subsequent conversion to the fumarate salt.
Experimental Protocol: Synthesis
-
Step 1: Synthesis of Benzyl Ether Intermediate: A key intermediate, 4-benzyloxy-3-nitro-acetophenone, is synthesized by reacting a substituted acetophenone with benzyl chloride. The reaction is typically carried out in an organic solvent at elevated temperatures (100-120°C) for 4-6 hours, using a combination of catalysts and an inorganic base as an acid-binding agent. Upon completion, the product is isolated by cooling, crystallization, and filtration.
-
Step 2: Epoxide Formation: The acetophenone intermediate undergoes reaction to form a corresponding epoxide, 1-(4-benzyloxy-3-nitro)phenyl epoxide.
-
Step 3: Ring Opening and Amine Addition: The epoxide ring is opened by reaction with 1-p-methoxyphenylisopropylamine. This step introduces the characteristic amine side chain of formoterol.
-
Step 4: Reduction of Nitro Group: The nitro group on the phenyl ring is reduced to an amino group. This is often achieved using a reducing agent like iron powder in the presence of an acid.
-
Step 5: Formylation of Amino Group: The newly formed amino group is then formylated. This can be achieved using formic acid and a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in a suitable solvent such as acetonitrile.
-
Step 6: Debenzylation and Salt Formation: The benzyl protecting group is removed via catalytic hydrogenation (e.g., using Pd-C catalyst). The resulting formoterol base is then reacted with fumaric acid in a suitable solvent system (e.g., isopropanol/water) to form this compound. The final product is isolated as crystals upon cooling and filtration.
Analytical Quantification: RP-HPLC Method
The quantification of this compound in pharmaceutical dosage forms is critical for quality control. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used, robust, and sensitive method for this purpose.
Experimental Protocol: RP-HPLC Analysis
-
Chromatographic System: An HPLC system equipped with a UV or diode-array detector is used. Data acquisition and processing are managed by appropriate chromatography software.
-
Column: A reversed-phase column, such as a Hypersil ODS C18 (125mm x 4.0mm, 5µm particle size), is employed for separation.
-
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent. An example is a mixture of phosphate buffer and acetonitrile (e.g., 65:35 v/v), adjusted to an acidic pH.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 - 1.2 mL/min.
-
Detection Wavelength: 215 nm or 240 nm.
-
Column Temperature: Maintained at 40°C.
-
Injection Volume: 50 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: A stock solution is prepared by accurately weighing and dissolving this compound standard in a suitable diluent (e.g., methanol or the mobile phase). Working standards are prepared by further dilution to achieve concentrations within the linear range of the assay.
-
Sample Solution: For dosage forms like inhalation suspensions, a known amount of the product is accurately weighed and dissolved in the diluent to achieve a theoretical concentration similar to the working standard.
-
-
Method Validation: The analytical method is validated according to ICH guidelines for parameters including linearity, accuracy, precision, specificity, robustness, limit of detection (LOD), and limit of quantitation (LOQ).
Pharmacological Signaling Pathway
Formoterol exerts its therapeutic effect through its action as a long-acting agonist of the β2-adrenergic receptor. The primary signaling cascade initiated by formoterol leads to bronchodilation.
Upon inhalation, formoterol binds to β2-adrenergic receptors on the surface of airway smooth muscle cells. This binding activates the associated stimulatory G-protein (Gαs), which in turn stimulates the enzyme adenylyl cyclase. Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, resulting in bronchodilation. Some evidence also suggests that formoterol can modulate other pathways, such as inhibiting phosphoinositide-3-kinase (PI3K) signaling, which may contribute to its anti-inflammatory effects.
References
The Genesis of a Long-Acting Beta-Agonist: A Technical History of Formoterol Fumarate
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Formoterol fumarate is a potent and selective long-acting β2-adrenergic receptor agonist (LABA) that has become a cornerstone in the management of persistent asthma and chronic obstructive pulmonary disease (COPD). Its unique pharmacological profile, characterized by both a rapid onset of action and a prolonged duration of bronchodilation, distinguishes it from other β2-agonists and has cemented its role in respiratory medicine. This technical guide provides a comprehensive overview of the discovery, development, and key experimental milestones of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Early Development
The journey of formoterol began in the laboratories of the Japanese pharmaceutical company Yamanouchi Pharmaceutical Co., Ltd. The initial patent for formoterol was filed in 1972.[1] It wasn't until 1998 that it saw its first medical use, a testament to the lengthy and rigorous process of drug development.[1] The developmental aim was to create a β2-agonist with a longer duration of action than the short-acting β-agonists (SABAs) available at the time, such as salbutamol, which typically provide relief for 4 to 6 hours.[1]
The chemical structure of formoterol, (RR,SS)-N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl) propan-2-ylamino]ethyl] phenyl]formamide, is key to its unique properties. It is a racemic mixture of the (R,R) and (S,S) enantiomers.[2] Subsequent research demonstrated that the (R,R)-enantiomer is the active component responsible for the bronchodilatory effects.[2]
Preclinical Development: Unraveling the Mechanism and Potency
The preclinical evaluation of formoterol was crucial in characterizing its pharmacological profile and establishing its potential as a therapeutic agent. Key in vitro and in vivo studies were conducted to determine its binding affinity, selectivity, potency, and duration of action.
Receptor Binding and Selectivity
Radioligand binding assays were instrumental in quantifying the affinity of formoterol for β-adrenergic receptors. These assays typically involve incubating cell membranes expressing the receptor of interest with a radiolabeled ligand and a competing unlabeled ligand (in this case, formoterol) at various concentrations. The amount of radioligand displaced by formoterol is then measured to determine its binding affinity (Kd).
Experimental Protocol: Radioligand Binding Assay (General Methodology)
A standard radioligand binding assay to determine the affinity of formoterol for β2-adrenergic receptors would typically follow these steps:
-
Membrane Preparation: Isolation of cell membranes from tissues or cell lines expressing β2-adrenergic receptors (e.g., guinea pig or human lung tissue).
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled β-adrenergic antagonist (e.g., [³H]dihydroalprenolol) and varying concentrations of unlabeled formoterol.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The data is analyzed using non-linear regression to determine the concentration of formoterol that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Studies using such methods revealed formoterol's high affinity for the β2-adrenoceptor.
| Ligand | Receptor Source | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| [³H]formoterol | Guinea Pig Lung Membranes | 1.34 ± 0.15 | 154.9 ± 8.0 | |
| [³H]formoterol | Human Lung Membranes | 1.05 ± 0.17 | 67.8 ± 8.1 |
Formoterol also demonstrated high selectivity for the β2-receptor over the β1-receptor, which is crucial for minimizing cardiovascular side effects.
| Compound | β2-Adrenoceptor (pKi) | β1-Adrenoceptor (pKi) | Selectivity (β2/β1) |
| Formoterol | 8.2 ± 0.09 | 6.25 ± 0.06 | ~89 |
| Salmeterol | 8.3 ± 0.04 | 5.7 ± 0.04 | ~398 |
| Albuterol | 5.83 ± 0.06 | 4.71 ± 0.16 | ~13 |
| Fenoterol | 6.33 ± 0.07 | 5.67 ± 0.05 | ~4.6 |
In Vitro Functional Assays: Potency and Efficacy
The functional consequences of receptor binding were assessed using in vitro models, such as the isolated guinea pig tracheal ring assay. This assay measures the ability of a compound to relax pre-contracted airway smooth muscle.
Experimental Protocol: Isolated Guinea Pig Tracheal Ring Relaxation Assay (General Methodology)
-
Tissue Preparation: The trachea is excised from a guinea pig and cut into rings.
-
Mounting: The tracheal rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
Contraction: The tracheal rings are pre-contracted with a spasmogen, such as histamine or methacholine.
-
Drug Addition: Cumulative concentrations of formoterol are added to the organ bath, and the resulting relaxation of the tracheal smooth muscle is measured isometrically.
-
Data Analysis: Concentration-response curves are constructed to determine the potency (EC50) and intrinsic activity of formoterol.
These studies consistently demonstrated the high potency and efficacy of formoterol.
| Agonist | EC50 (nM) for Relaxation | Intrinsic Activity (%) |
| Formoterol | 3.0 | 89 |
| Salbutamol | 130 | 61 |
| Fenoterol | 57 | 63 |
| Isoproterenol | 37 | 100 |
Mechanism of Action: The β2-Adrenergic Signaling Pathway
Formoterol exerts its bronchodilatory effect by activating β2-adrenergic receptors on the surface of airway smooth muscle cells. This activation initiates a cascade of intracellular events, leading to muscle relaxation and widening of the airways.
Caption: Formoterol signaling pathway leading to bronchodilation.
Chemical Synthesis
The synthesis of this compound involves a multi-step process. While various synthetic routes have been developed, a general overview of a common approach is presented below. The process often involves the protection of functional groups, followed by key coupling and reduction steps, and finally deprotection and salt formation.
Caption: Simplified workflow of this compound synthesis.
Experimental Protocol: Final Salt Formation (Illustrative)
A simplified, illustrative protocol for the final step of forming the fumarate salt is as follows:
-
The free base of formoterol is dissolved in a suitable solvent, such as isopropyl alcohol.
-
A stoichiometric amount of fumaric acid, also dissolved in a suitable solvent, is added to the formoterol solution.
-
The mixture is heated to ensure complete dissolution and then cooled to allow for the crystallization of this compound.
-
The resulting crystals are collected by filtration, washed with a cold solvent, and dried under a vacuum.
Clinical Development: From Bench to Bedside
The clinical development of formoterol was designed to rigorously evaluate its efficacy, safety, and optimal dosing in patients with asthma and COPD. This process typically involves Phase I, II, and III clinical trials.
Phase I: Safety and Pharmacokinetics in Healthy Volunteers
Initial studies in healthy volunteers focused on assessing the safety, tolerability, and pharmacokinetic profile of formoterol. These studies determined key parameters such as maximum concentration (Cmax), the area under the plasma concentration-time curve (AUC), and elimination half-life.
| Parameter | Value (after 120 µg inhaled dose) |
| Cmax | 266 ± 108 pmol/L |
| AUC | 1330 ± 398 pmol·h/L |
| t1/2 (elimination) | ~10 hours |
Phase II: Dose-Ranging and Efficacy in Patients
Phase II trials were conducted in patients with asthma and COPD to determine the optimal dose of formoterol and to gather further evidence of its efficacy and safety. These studies often compared different doses of formoterol to placebo and/or an active comparator.
Phase III: Large-Scale Confirmation of Efficacy and Safety
Large, multicenter, randomized, double-blind, placebo-controlled Phase III trials were the cornerstone of formoterol's clinical development. These studies were designed to provide definitive evidence of its efficacy and safety in a broad patient population.
Typical Phase III Clinical Trial Design for Formoterol in Asthma/COPD
Caption: A typical workflow for a Phase III clinical trial of formoterol.
The primary efficacy endpoint in these trials was often the change from baseline in forced expiratory volume in one second (FEV1). Safety was rigorously monitored, with a particular focus on cardiovascular events and asthma-related serious adverse events.
A meta-analysis of 14 studies of formoterol 12 µg twice daily versus placebo in patients with COPD showed a mean difference in trough FEV1 of 45 mL in favor of formoterol.
Combination Therapies and Post-Marketing Surveillance
The development of formoterol did not stop with its approval as a monotherapy. Its favorable profile led to its inclusion in fixed-dose combination inhalers with inhaled corticosteroids (ICS), such as budesonide/formoterol and mometasone/formoterol. These combination therapies have become a mainstay of asthma and COPD management, addressing both bronchoconstriction and underlying inflammation.
Post-marketing surveillance and further clinical trials have continued to evaluate the long-term safety and effectiveness of formoterol, particularly in the context of combination therapy.
Conclusion
The discovery and development of this compound represent a significant advancement in the treatment of obstructive airway diseases. Its unique combination of rapid onset and long duration of action, underpinned by its high potency and selectivity for the β2-adrenergic receptor, has provided clinicians with a valuable tool for managing asthma and COPD. The comprehensive preclinical and clinical development program rigorously established its efficacy and safety profile, leading to its widespread use and its integration into pivotal combination therapies. The history of formoterol serves as a compelling case study in modern drug discovery and development, from initial chemical synthesis to its established role in improving the lives of millions of patients worldwide.
References
Formoterol Fumarate: A Deep Dive into its Pharmacodynamics in Respiratory Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formoterol fumarate is a potent, long-acting β2-adrenergic receptor agonist (LABA) that serves as a cornerstone in the management of obstructive airway diseases, primarily asthma and chronic obstructive pulmonary disease (COPD).[1] Its unique pharmacological profile, characterized by both a rapid onset and a prolonged duration of action, distinguishes it from other bronchodilators.[2] This technical guide provides an in-depth exploration of the pharmacodynamics of this compound, focusing on its molecular mechanism of action, effects on airway smooth muscle, anti-inflammatory properties, and impact on mucociliary clearance. Detailed experimental protocols and quantitative data are presented to support a comprehensive understanding for research and development professionals.
Core Pharmacodynamic Properties of this compound
| Property | Description | Quantitative Data |
| Mechanism of Action | Selective agonist of the β2-adrenergic receptor, leading to relaxation of bronchial smooth muscle.[3] | Binding Affinity (pKi) for β2 receptor: 8.2 ± 0.09[4] |
| Onset of Action | Rapid bronchodilation, typically within 1-4 minutes.[5] | Significant increase in specific airways conductance (SGAW) observed within 1-4 minutes. |
| Duration of Action | Prolonged bronchodilator effect lasting for at least 12 hours. | Sustained increase in FEV1 for 11-12 hours with 12 µg and 24 µg doses. |
| Potency | Highly potent, being 5-15 times more potent than salbutamol in inducing bronchodilation. | - |
Molecular Mechanism of Action and Signaling Pathway
Formoterol exerts its therapeutic effect through the stimulation of β2-adrenergic receptors, which are predominantly located on the surface of airway smooth muscle cells. This interaction initiates a cascade of intracellular events, as detailed in the signaling pathway below.
Upon binding to the β2-adrenergic receptor, formoterol induces a conformational change that activates the associated stimulatory G protein (Gs). The activated Gs protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and inactivates myosin light chain kinase (MLCK), a key enzyme responsible for the phosphorylation of myosin light chains, which is a prerequisite for muscle contraction. The inhibition of MLCK results in the dephosphorylation of myosin light chains, leading to the relaxation of the airway smooth muscle and subsequent bronchodilation.
Effects on Airway Smooth Muscle
Formoterol's primary therapeutic benefit stems from its profound and sustained relaxation of airway smooth muscle.
Quantitative Data on Airway Smooth Muscle Relaxation
| Parameter | Agonist | Value | Reference |
| Potency (-log EC50) | Formoterol | 8.9 ± 0.03 | |
| Salmeterol | 9.2 ± 0.03 | ||
| Isoprenaline | 7.9 ± 0.1 | ||
| Salbutamol | 7.4 ± 0.1 | ||
| Intrinsic Activity (vs. Isoprenaline) | Formoterol | 0.84 | |
| Salbutamol | 0.62-0.66 | ||
| Salmeterol | 0.62-0.66 | ||
| Onset of Action (min) | Formoterol | 2.14 ± 0.55 | |
| Salbutamol | 1.90 ± 0.24 | ||
| Salmeterol | 6.40 ± 1.40 |
Experimental Protocol: In Vitro Assessment of Airway Smooth Muscle Relaxation
A common method to evaluate the relaxant effects of bronchodilators on airway smooth muscle is the isolated human bronchus assay.
Methodology:
-
Tissue Procurement: Human bronchial tissue is obtained from surgical resections (e.g., from patients undergoing lung cancer surgery), with appropriate ethical approval and patient consent.
-
Preparation: Bronchial rings, approximately 2-4 mm in width, are carefully dissected from the tissue.
-
Mounting: The bronchial rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with a mixture of 95% O2 and 5% CO2.
-
Equilibration: The tissues are allowed to equilibrate for a set period under an optimal resting tension.
-
Contraction: A contractile agent, such as acetylcholine or histamine, is added to the organ bath to induce a stable contraction of the smooth muscle.
-
Drug Addition: Cumulative concentrations of formoterol are added to the bath, and the resulting relaxation of the bronchial rings is recorded.
-
Data Acquisition: Changes in isometric tension are measured using force transducers connected to a data acquisition system.
-
Analysis: The data are used to construct concentration-response curves, from which key parameters like the EC50 (the concentration of the drug that produces 50% of the maximal response) and Emax (the maximum relaxant effect) are calculated.
Anti-Inflammatory Effects
While primarily a bronchodilator, formoterol also exhibits anti-inflammatory properties, which may contribute to its overall therapeutic efficacy.
Quantitative Data on Anti-Inflammatory Markers (Formoterol Monotherapy)
| Inflammatory Marker | Disease | Dosage | Change from Baseline/Placebo | Reference |
| Sputum Neutrophils | Mild Asthma | 24 µg bid for 4 weeks | Significant reduction compared to placebo | |
| Sputum Interleukin-8 (IL-8) | Mild Asthma | 24 µg bid for 4 weeks | Significant reduction compared to placebo | |
| Serum Eosinophil Cationic Protein (ECP) | Moderate Atopic Asthma (Children) | N/A | Decreased from 93 to 83 mcg/L | |
| Serum Interleukin-4 (IL-4) | Moderate Atopic Asthma (Children) | N/A | Decreased from 0.13 to 0.11 pg/mL | |
| Blood Eosinophil Count | Moderate Atopic Asthma (Children) | N/A | Decreased from 379 to 310 cells/mm³ |
Inhibition of Mast Cell Degranulation
Formoterol can inhibit the release of inflammatory mediators from mast cells, a critical component of the allergic inflammatory cascade.
| Parameter | Agonist | Value | Reference |
| Inhibition of Histamine Release | Formoterol | Comparable to ketotifen, more potent than isoprenaline and fenoterol | |
| Reduction in β2-adrenoceptor density (24h exposure) | Formoterol (10⁻⁶ M) | 49 ± 17% | |
| Salmeterol (10⁻⁶ M) | 35 ± 17% | ||
| Isoprenaline (10⁻⁶ M) | 13 ± 5% |
Effects on Mucociliary Clearance
Mucociliary clearance is a crucial defense mechanism of the respiratory system, responsible for removing inhaled particles and pathogens. Formoterol has been shown to enhance this process.
Quantitative Data on Mucociliary Clearance
| Study Population | Intervention | Result | Reference |
| Bronchitic Patients | Formoterol aerosol for 6 days | 46% increase in mucociliary clearance compared to placebo |
Experimental Protocol: Measurement of Mucociliary Clearance
Gamma scintigraphy is a widely used and standardized method for assessing mucociliary clearance in clinical trials.
Methodology:
-
Radiolabeling: Inert particles (e.g., albumin colloid) are labeled with a gamma-emitting radionuclide, most commonly Technetium-99m (99mTc).
-
Aerosol Administration: The patient inhales the radiolabeled aerosol under controlled breathing conditions to ensure deposition throughout the lungs.
-
Imaging: A gamma camera is used to acquire sequential images of the lungs over a prolonged period (e.g., up to 24 hours).
-
Region of Interest (ROI) Analysis: ROIs are drawn around the whole lung and specific lung regions (e.g., central and peripheral) on the scintigraphic images.
-
Data Analysis: The amount of radioactivity remaining in the ROIs is measured over time to generate time-activity curves. From these curves, the rate of mucociliary clearance is calculated.
Dose-Response Relationship
The bronchodilator effect of formoterol is dose-dependent.
Quantitative Data on Dose-Response (FEV1 and PEF)
| Parameter | Dose (µg) | Mean Increase from Placebo | Reference |
| FEV1 (% of baseline) | 6 | 12% | |
| 12 | 18% | ||
| 24 | 19% | ||
| 48 | 26% | ||
| Morning PEF (L/min) | 6 | 22 | |
| Evening PEF (L/min) | 6 | 23 |
Conclusion
This compound's pharmacodynamic profile underscores its clinical utility in the management of respiratory diseases. Its high potency, rapid onset, and long duration of action are direct consequences of its specific interactions with the β2-adrenergic receptor and the subsequent intracellular signaling cascade. Beyond its primary role as a potent bronchodilator, formoterol exhibits clinically relevant anti-inflammatory effects and enhances mucociliary clearance, contributing to a multifaceted therapeutic action. The detailed experimental methodologies and quantitative data presented in this guide provide a solid foundation for further research and development in the field of respiratory medicine. A thorough understanding of formoterol's pharmacodynamics is crucial for optimizing its therapeutic use and for the development of novel respiratory therapies.
References
- 1. Formoterol: pharmacology, molecular basis of agonism, and mechanism of long duration of a highly potent and selective beta 2-adrenoceptor agonist bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Time course of bronchodilating effect of inhaled formoterol, a potent and long acting sympathomimetic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Onset and duration of action of single doses of formoterol inhaled via Turbuhaler - PubMed [pubmed.ncbi.nlm.nih.gov]
Formoterol Fumarate Enantiomers: A Technical Guide to Specific Activities and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formoterol fumarate is a long-acting β2-adrenoceptor agonist widely used in the management of asthma and chronic obstructive pulmonary disease (COPD). It is administered as a racemic mixture of its (R,R)- and (S,S)-enantiomers. However, the pharmacological activity of these enantiomers differs significantly. This technical guide provides an in-depth analysis of the specific activities of this compound enantiomers, their interaction with the β2-adrenoceptor, and the subsequent signaling cascades. Detailed experimental protocols for assessing these activities are also provided.
Stereochemistry and Pharmacological Activity
Formoterol has two chiral centers, leading to four possible stereoisomers. The commercially available formoterol is a racemic mixture of the (R,R)- and (S,S)-enantiomers. The bronchodilatory effects of formoterol are almost exclusively attributed to the (R,R)-enantiomer, also known as arformoterol.[1] The (S,S)-enantiomer is considered to be pharmacologically much less active, with some studies suggesting it may even have some pro-inflammatory or antagonistic properties.[2]
Data Presentation: Quantitative Comparison of Formoterol Enantiomers
The following tables summarize the quantitative data on the binding affinity and functional potency of formoterol enantiomers at the human β2-adrenoceptor.
Table 1: β2-Adrenoceptor Binding Affinity of Formoterol Enantiomers
| Enantiomer | Radioligand | Preparation | Kd (nM) | Reference |
| (R,R)-Formoterol | [3H]Formoterol | Guinea Pig Lung Membranes | 1.34 ± 0.15 | [3] |
| (R,R)-Formoterol | [3H]Formoterol | Human Lung Membranes | 1.05 ± 0.17 | [3] |
| (R,R)-Formoterol | Not Specified | Human β2-Adrenoceptor | 2.9 | [2] |
| (S,S)-Formoterol | Not Specified | Human β2-Adrenoceptor | 3100 |
Table 2: Functional Potency of Formoterol Enantiomers
| Enantiomer | Assay | Tissue/Cell Line | EC50 (nM) | Reference |
| (R,R)-Formoterol | Relaxation | Guinea-Pig Trachea | ~1 | |
| (R,R)-Formoterol | Relaxation | Human Bronchus | ~1 | |
| (S,S)-Formoterol | Relaxation | Guinea-Pig Trachea | >1000 | |
| (S,S)-Formoterol | Relaxation | Human Bronchus | >1000 | |
| Racemic Formoterol | Relaxation | Guinea-Pig Trachea | ~1 |
Signaling Pathways
Activation of the β2-adrenoceptor by (R,R)-formoterol primarily initiates the canonical Gs-protein signaling pathway. However, evidence also suggests the involvement of alternative signaling pathways.
Canonical Gs Signaling Pathway
Upon binding of (R,R)-formoterol, the β2-adrenoceptor undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein. The activated Gαs subunit dissociates and stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.
Figure 1: Canonical β2-Adrenoceptor Gs Signaling Pathway.
Alternative Signaling Pathways
Recent studies suggest that β2-adrenoceptors can also couple to other signaling pathways, including Gαi proteins, which can inhibit adenylyl cyclase, and β-arrestin-mediated pathways that can lead to receptor desensitization, internalization, and activation of other signaling cascades like the MAPK/ERK pathway. The precise role and activation of these alternative pathways by formoterol enantiomers are areas of ongoing research.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the specific activities of formoterol enantiomers.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and density (Bmax) of formoterol enantiomers to the β2-adrenoceptor.
Materials:
-
Cell membranes expressing the human β2-adrenoceptor (e.g., from CHO or HEK293 cells).
-
Radioligand: [3H]Formoterol or a suitable antagonist radioligand like [125I]Cyanopindolol.
-
Unlabeled (R,R)-formoterol and (S,S)-formoterol.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and liquid scintillation counter.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the β2-adrenoceptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following in a final volume of 250 µL:
-
Total Binding: 150 µL of membrane preparation, 50 µL of radioligand, and 50 µL of binding buffer.
-
Non-specific Binding: 150 µL of membrane preparation, 50 µL of radioligand, and 50 µL of a high concentration of a non-labeled competing ligand (e.g., 10 µM propranolol) to saturate all specific binding sites.
-
Competition Binding: 150 µL of membrane preparation, 50 µL of radioligand, and 50 µL of varying concentrations of unlabeled (R,R)-formoterol or (S,S)-formoterol.
-
-
Incubation: Incubate the reactions at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.
-
For saturation binding, plot specific binding against the concentration of radioligand and fit the data to a one-site binding model to determine Kd and Bmax.
-
For competition binding, plot the percentage of specific binding against the log concentration of the competing ligand. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2: Experimental Workflow for Radioligand Binding Assay.
cAMP Accumulation Functional Assay
This assay measures the ability of formoterol enantiomers to stimulate the production of intracellular cAMP, providing a measure of their functional potency (EC50) and efficacy (Emax).
Materials:
-
Cells expressing the human β2-adrenoceptor (e.g., CHO or HEK293 cells).
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS or PBS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
(R,R)-formoterol and (S,S)-formoterol.
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control).
-
cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).
Procedure:
-
Cell Culture: Plate cells in a 96-well or 384-well plate and grow to the desired confluency.
-
Pre-incubation: Wash the cells with stimulation buffer and pre-incubate with the phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add varying concentrations of (R,R)-formoterol, (S,S)-formoterol, or forskolin to the wells and incubate for a defined time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release the intracellular cAMP.
-
cAMP Detection: Measure the cAMP concentration in the cell lysates using the chosen assay kit.
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signals to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for each enantiomer.
-
Figure 3: Experimental Workflow for cAMP Accumulation Assay.
Isolated Organ Bath for Smooth Muscle Relaxation
This ex vivo assay directly measures the functional effect of formoterol enantiomers on airway smooth muscle contraction and relaxation.
Materials:
-
Animal tissue (e.g., guinea pig or rat trachea, human bronchial rings).
-
Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O2 / 5% CO2.
-
Contractile agent (e.g., carbachol, histamine, or potassium chloride).
-
(R,R)-formoterol and (S,S)-formoterol.
-
Isolated organ bath system with force transducers and data acquisition software.
Procedure:
-
Tissue Preparation: Dissect the trachea or bronchi from the animal and cut into rings of appropriate size (e.g., 2-4 mm). Mount the rings in the organ baths containing Krebs-Henseleit solution at 37°C and gassed with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissues to equilibrate under a resting tension (e.g., 1-2 g) for at least 60 minutes, with periodic washing.
-
Contraction: Induce a stable contraction in the tissue rings by adding a contractile agent (e.g., 1 µM carbachol).
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add cumulative concentrations of (R,R)-formoterol or (S,S)-formoterol to the bath. Allow the tissue to reach a steady-state response at each concentration before adding the next.
-
Data Recording: Continuously record the isometric tension of the tissue throughout the experiment.
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-contraction induced by the contractile agent.
-
Plot the percentage of relaxation against the log concentration of the formoterol enantiomer.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for relaxation.
-
Figure 4: Experimental Workflow for Isolated Organ Bath Assay.
Conclusion
The pharmacological activity of this compound is stereospecific, with the (R,R)-enantiomer being the potent β2-adrenoceptor agonist responsible for its therapeutic effects. The (S,S)-enantiomer exhibits significantly lower affinity and potency. The primary mechanism of action of (R,R)-formoterol is through the canonical Gs-cAMP-PKA signaling pathway, leading to bronchodilation. A thorough understanding of the distinct properties of each enantiomer, facilitated by the experimental protocols outlined in this guide, is crucial for the development of more targeted and effective respiratory therapeutics.
References
Formoterol Fumarate: An In-depth Analysis of its Interactions with Cellular Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formoterol fumarate is a highly potent and selective long-acting β2-adrenergic receptor (β2-AR) agonist, pivotal in the management of asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy is primarily attributed to its high affinity and intrinsic activity at the β2-AR, leading to prolonged bronchodilation. While its interaction with the β2-AR is well-characterized, a comprehensive understanding of its engagement with other cellular receptors is crucial for a complete safety and efficacy profile. This technical guide provides an in-depth review of the known interactions of formoterol with other cellular receptors, supported by quantitative data, detailed experimental methodologies, and signaling pathway visualizations. Current literature extensively documents formoterol's selectivity for the β2-AR over other β-adrenergic receptor subtypes, namely β1-AR and β3-AR. However, there is a notable scarcity of publicly available data from broad receptor screening panels assessing formoterol's affinity for other G-protein coupled receptors (GPCRs) or other receptor families. This guide will focus on the well-documented interactions within the adrenergic family and explore the indirect modulation of other receptor systems.
Interaction with Adrenergic Receptors
Formoterol's primary pharmacological activity is mediated through its high-affinity binding to and activation of the β2-adrenergic receptor. However, it also exhibits a lower affinity for β1- and β3-adrenergic receptors. The degree of selectivity is a critical factor in its clinical profile, as off-target activation of β1-receptors can lead to cardiovascular side effects.
Quantitative Analysis of Binding Affinities
The binding affinities of formoterol for human β1- and β2-adrenergic receptors have been quantified in various studies. The dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.
| Receptor Subtype | Ligand | pKi (mean ± SEM) | Ki (nM) | Selectivity (β1/β2) | Reference |
| β1-Adrenergic | Formoterol | 6.25 ± 0.06 | 562 | 100-fold | [1] |
| β2-Adrenergic | Formoterol | 8.2 ± 0.09 | 6.3 | - | [1] |
pKi is the negative logarithm of the Ki value.
Another study using radioligand binding competition assays with [3H]ICI 118,551 for lung β2-adrenoceptors reported the following dissociation constants (KD):
| Ligand | KD (nmol/L) | Reference |
| Formoterol | 7.6 | [2] |
| Fenoterol | 120 | [2] |
| Salbutamol | 320 | [2] |
These data clearly demonstrate formoterol's significantly higher affinity for the β2-adrenergic receptor compared to the β1 subtype, underpinning its favorable therapeutic index.
Interaction with Non-Adrenergic Receptors
A comprehensive search of the scientific literature reveals a lack of extensive studies screening formoterol against a broad panel of non-adrenergic receptors, such as dopaminergic, serotonergic, or muscarinic receptors. This suggests a high degree of selectivity for its primary target. However, some studies have indicated indirect effects on other receptor systems.
Indirect Modulation of Muscarinic M3 Receptors
Research has shown that long-term administration of formoterol can lead to an upregulation of muscarinic M3 receptor (M3R) expression in airway smooth muscle cells. This effect is not due to direct binding of formoterol to the M3R, but is rather a consequence of the sustained activation of the β2-AR/cAMP signaling pathway. This finding has implications for understanding the phenomenon of bronchoprotection tolerance observed with long-acting β2-agonists.
Signaling Pathways
The binding of formoterol to its target receptors initiates a cascade of intracellular signaling events. The primary pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).
β2-Adrenergic Receptor Signaling Pathway
Upon binding of formoterol to the β2-adrenergic receptor, the receptor undergoes a conformational change, leading to the activation of the stimulatory G protein, Gs. The activated α-subunit of Gs (Gαs) then stimulates adenylyl cyclase to produce cAMP from ATP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation and bronchodilation.
β1-Adrenergic Receptor Signaling Pathway
While formoterol has a lower affinity for β1-adrenergic receptors, at higher concentrations, it can lead to their activation, particularly in cardiac tissue where β1-receptors are abundant. The signaling pathway is similar to that of the β2-receptor, involving Gs protein activation, adenylyl cyclase stimulation, and increased cAMP production. This can result in increased heart rate and contractility.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of formoterol's receptor interactions.
Radioligand Binding Assay (Competition Assay)
This protocol is a generalized procedure for determining the binding affinity of a test compound (e.g., formoterol) by measuring its ability to compete with a radiolabeled ligand for binding to a target receptor.
Protocol Details:
-
Membrane Preparation:
-
Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]dihydroalprenolol for β-adrenergic receptors), and varying concentrations of the unlabeled competitor (formoterol).
-
Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The concentration of formoterol that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate the production of intracellular cyclic AMP (cAMP), a key second messenger in β-adrenergic receptor signaling.
Protocol Details:
-
Cell Culture:
-
Cells endogenously expressing or transfected with the receptor of interest (e.g., CHO-K1 cells stably expressing human β2-AR) are cultured to an appropriate confluency in multi-well plates.
-
-
Cell Stimulation:
-
The culture medium is removed, and the cells are washed with a suitable assay buffer.
-
Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Varying concentrations of formoterol are added to the wells, and the cells are incubated for a specific time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Quantification:
-
The stimulation is stopped by adding a lysis buffer to release the intracellular cAMP.
-
The concentration of cAMP in the cell lysates is quantified using a commercially available kit, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
-
Data Analysis:
-
A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the formoterol concentration.
-
The concentration of formoterol that produces 50% of the maximal response (EC50) and the maximum response (Emax) are determined by non-linear regression analysis.
-
Conclusion
References
Methodological & Application
formoterol fumarate in vitro cell culture assay protocol
An Application Note and Protocol for In Vitro Cell Culture Assays of Formoterol Fumarate
Introduction
This compound is a potent and long-acting β2-adrenergic agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic effect is primarily mediated through the relaxation of airway smooth muscle. This document provides a detailed protocol for an in vitro cell culture assay to characterize the activity of this compound in human airway smooth muscle (HASM) cells. The primary endpoint of this assay is the quantification of cyclic adenosine monophosphate (cAMP) production, a key second messenger in the β2-adrenergic signaling pathway.
Mechanism of Action: β2-Adrenergic Signaling
Formoterol binds to β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This binding event activates the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation.
Caption: Signaling pathway of this compound in airway smooth muscle cells.
Experimental Protocol: cAMP Assay in HASM Cells
This protocol details the steps for quantifying formoterol-induced cAMP production in primary human airway smooth muscle cells.
Materials and Reagents
-
Primary Human Airway Smooth Muscle (HASM) cells
-
Smooth Muscle Growth Medium (SmGM-2)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound
-
IBMX (3-isobutyl-1-methylxanthine)
-
Forskolin (positive control)
-
Propranolol (β2-antagonist, negative control)
-
cAMP Assay Kit (e.g., ELISA-based)
-
96-well cell culture plates
-
Cell lysis buffer
Experimental Workflow
Caption: Workflow for the in vitro cAMP assay of this compound.
Step-by-Step Procedure
-
Cell Culture and Seeding:
-
Culture HASM cells in SmGM-2 medium at 37°C in a humidified atmosphere of 5% CO2.
-
When cells reach 80-90% confluency, detach them using Trypsin-EDTA.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in sterile water or DMSO.
-
Prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations (e.g., 10^-12 M to 10^-6 M).
-
Prepare solutions for controls: assay buffer alone (vehicle), forskolin (e.g., 10 µM), and formoterol in the presence of propranolol (e.g., 1 µM).
-
-
Cell Treatment:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with pre-warmed PBS.
-
Add 100 µL of assay buffer containing 500 µM IBMX to each well. IBMX is a phosphodiesterase inhibitor that prevents the degradation of cAMP.
-
Incubate for 15 minutes at 37°C.
-
Add 50 µL of the prepared formoterol dilutions or control solutions to the respective wells.
-
Incubate for an additional 15 minutes at 37°C.
-
-
Cell Lysis and cAMP Quantification:
-
Aspirate the treatment solutions from the wells.
-
Lyse the cells by adding 100 µL of the cell lysis buffer provided with the cAMP assay kit.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Proceed with the cAMP quantification following the manufacturer's instructions for the chosen ELISA kit. This typically involves transferring the cell lysates to the ELISA plate, adding detection reagents, and measuring the absorbance at a specific wavelength.
-
Data Presentation and Analysis
The raw data (absorbance values) should be used to calculate the concentration of cAMP in each well based on a standard curve. The results can then be plotted as a dose-response curve with the formoterol concentration on the x-axis and the cAMP concentration on the y-axis. The EC50 value, which is the concentration of formoterol that produces 50% of the maximal response, can be determined from this curve using non-linear regression analysis.
Table 1: Dose-Response of this compound on cAMP Production in HASM Cells
| Treatment Group | Formoterol Conc. (M) | Mean cAMP (nM) ± SD | % of Max Response |
| Vehicle Control | 0 | 2.5 ± 0.5 | 0% |
| Formoterol | 1.00E-12 | 5.2 ± 0.8 | 10.8% |
| Formoterol | 1.00E-11 | 15.8 ± 2.1 | 53.2% |
| Formoterol | 1.00E-10 | 28.9 ± 3.5 | 105.6% |
| Formoterol | 1.00E-09 | 45.1 ± 4.2 | 170.4% |
| Formoterol | 1.00E-08 | 52.3 ± 5.1 | 199.2% |
| Formoterol | 1.00E-07 | 55.8 ± 4.8 | 213.2% |
| Formoterol | 1.00E-06 | 56.2 ± 5.5 | 214.8% |
| Forskolin (10 µM) | N/A | 60.1 ± 6.2 | 230.4% |
| Formoterol + Propranolol | 1.00E-08 | 4.8 ± 0.7 | 9.2% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
This protocol provides a robust framework for the in vitro assessment of this compound's activity. By quantifying cAMP production in a relevant cell type, researchers can obtain valuable data on the potency and efficacy of this important therapeutic agent. The detailed methodology and data presentation guidelines ensure reproducibility and facilitate the comparison of results across different studies.
Application Notes and Protocols for Studying Formoterol Fumarate Efficacy in COPD Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models and detailed protocols for evaluating the efficacy of formoterol fumarate in preclinical studies of Chronic Obstructive Pulmonary Disease (COPD). The information is intended to guide researchers in selecting appropriate models and designing robust experiments to assess the therapeutic potential of this long-acting beta-2 agonist (LABA).
Introduction to this compound and COPD
Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by persistent airflow limitation.[1][2][3][4][5] this compound is a potent and selective long-acting β2-adrenergic receptor agonist that induces bronchodilation by relaxing the airway smooth muscle. Its rapid onset and long duration of action make it a cornerstone in the management of COPD symptoms. Animal models are indispensable tools for investigating the pathophysiology of COPD and for the preclinical evaluation of novel therapeutics like formoterol.
Commonly Used Animal Models of COPD
Several animal species, including mice, rats, and guinea pigs, are utilized to model COPD, each with distinct advantages and limitations. The most prevalent methods for inducing COPD-like characteristics involve exposure to cigarette smoke, intratracheal instillation of lipopolysaccharide (LPS), or elastase.
1. Cigarette Smoke (CS)-Induced Models: This is considered the gold standard as it closely mimics the primary cause of human COPD. Chronic exposure to CS in rodents leads to chronic inflammation, emphysema, and airway remodeling. Both whole-body and nose-only exposure systems are used.
2. Lipopolysaccharide (LPS)-Induced Models: Intratracheal or intranasal administration of LPS, a component of gram-negative bacteria, induces a robust neutrophilic inflammation in the lungs, a key feature of COPD exacerbations.
3. Elastase-Induced Emphysema Models: Intratracheal instillation of elastase, a proteolytic enzyme, causes rapid and significant destruction of alveolar walls, leading to emphysema-like airspace enlargement. This model is particularly useful for studying the mechanisms of lung tissue repair and the effects of drugs on emphysema.
Experimental Protocols
Protocol 1: Cigarette Smoke-Induced COPD in Mice
Objective: To induce a COPD-like phenotype in mice through chronic exposure to cigarette smoke and to evaluate the therapeutic effect of this compound.
Materials:
-
C57BL/6 mice (female mice are often more susceptible)
-
Whole-body or nose-only smoking apparatus
-
Standard research-grade cigarettes
-
This compound
-
Nebulizer or microsprayer for drug administration
-
Equipment for lung function measurement (e.g., plethysmography)
-
Reagents for Bronchoalveolar Lavage Fluid (BALF) analysis and histology
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
COPD Induction:
-
Expose mice to the smoke of 3-5 cigarettes per day, 5 days a week, for a period of 3-6 months in a smoking apparatus. The smoke concentration should be kept constant during exposure.
-
A control group should be exposed to room air under the same conditions.
-
-
Grouping and Treatment:
-
After the induction period, randomly divide the mice into the following groups:
-
Control (Air-exposed + Vehicle)
-
COPD (CS-exposed + Vehicle)
-
COPD + this compound (CS-exposed + Formoterol)
-
-
Administer this compound (e.g., 12 µg/kg) or vehicle via inhalation (nebulization or microsprayer) once or twice daily for a predetermined treatment period (e.g., 2-4 weeks).
-
-
Efficacy Evaluation:
-
Lung Function: Measure lung function parameters such as Forced Expiratory Volume in 1 second (FEV1), Forced Vital Capacity (FVC), and airway hyperresponsiveness at the end of the treatment period.
-
BALF Analysis: Collect BALF to determine the total and differential cell counts (macrophages, neutrophils, lymphocytes). Measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the BALF supernatant.
-
Histopathology: Perfuse and fix the lungs for histological analysis. Stain lung sections with Hematoxylin and Eosin (H&E) to assess inflammation and alveolar destruction (emphysema). Use Periodic acid-Schiff (PAS) staining to evaluate mucus production.
-
Protocol 2: Elastase-Induced Emphysema in Rats
Objective: To induce emphysema in rats using intratracheal elastase and assess the impact of this compound on lung function and pathology.
Materials:
-
Sprague-Dawley or Wistar rats (male)
-
Porcine pancreatic elastase (PPE)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Intratracheal instillation device
-
This compound
-
Inhalation delivery system
-
Equipment for lung function analysis
-
Materials for histological processing
Procedure:
-
Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment.
-
Emphysema Induction:
-
Anesthetize the rats.
-
Intratracheally instill a single dose of porcine pancreatic elastase (e.g., 75-150 units/100g body weight) dissolved in sterile saline.
-
A control group should receive an intratracheal instillation of sterile saline.
-
Allow 3-4 weeks for the emphysematous phenotype to develop.
-
-
Grouping and Treatment:
-
Randomly assign the rats to the following groups:
-
Control (Saline-instilled + Vehicle)
-
Emphysema (Elastase-instilled + Vehicle)
-
Emphysema + this compound (Elastase-instilled + Formoterol)
-
-
Administer this compound or vehicle via inhalation daily for the specified treatment duration.
-
-
Efficacy Evaluation:
-
Lung Function: Assess lung mechanics, including lung compliance, elastance, and inspiratory capacity.
-
Histopathology and Morphometry: Process the lungs for histology. Quantify the degree of emphysema by measuring the mean linear intercept (MLI) and destructive index on H&E stained lung sections.
-
Data Presentation
The following tables summarize key quantitative data that can be generated from these experimental models to assess the efficacy of this compound.
Table 1: Lung Function Parameters
| Parameter | Control Group | COPD/Emphysema Group | Formoterol-Treated Group |
| FEV1 (ml) | Baseline Value | Significantly Decreased | Significantly Improved vs. COPD |
| FVC (ml) | Baseline Value | Decreased | Improved vs. COPD |
| FEV1/FVC (%) | Baseline Value | Significantly Decreased | Significantly Improved vs. COPD |
| Lung Compliance (ml/cmH2O) | Baseline Value | Significantly Increased | Significantly Decreased vs. Emphysema |
| Airway Resistance (cmH2O/ml/s) | Baseline Value | Increased | Decreased vs. COPD |
Table 2: Inflammatory Markers in Bronchoalveolar Lavage Fluid (BALF)
| Parameter | Control Group | COPD Group | Formoterol-Treated Group |
| Total Cell Count (x10^4 cells/ml) | Baseline Value | Significantly Increased | Significantly Decreased vs. COPD |
| Neutrophil Count (x10^4 cells/ml) | Baseline Value | Significantly Increased | Significantly Decreased vs. COPD |
| Macrophage Count (x10^4 cells/ml) | Baseline Value | Increased | Decreased vs. COPD |
| TNF-α (pg/ml) | Baseline Value | Significantly Increased | Significantly Decreased vs. COPD |
| IL-1β (pg/ml) | Baseline Value | Significantly Increased | Significantly Decreased vs. COPD |
| IL-6 (pg/ml) | Baseline Value | Significantly Increased | Significantly Decreased vs. COPD |
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Formoterol's mechanism of action leading to bronchodilation.
Experimental Workflow for COPD Animal Model Study
Caption: General workflow for a preclinical COPD study.
References
- 1. researchgate.net [researchgate.net]
- 2. Cigarette smoke exposure induced animal models of COPD – procedural variations and apparatus [jpccr.eu]
- 3. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cigarette smoke exposure as a model of inflammation associated with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tobaccoinduceddiseases.org [tobaccoinduceddiseases.org]
Application Notes & Protocols: Formoterol Fumarate Nebulization for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for the laboratory use of nebulized formoterol fumarate, a long-acting beta-2 adrenergic agonist. The information is intended to facilitate reproducible in vitro experiments for studying its aerodynamic properties, cellular responses, and signaling pathways.
Introduction
This compound is a potent and selective long-acting β2-adrenergic agonist (LABA) used clinically for the maintenance treatment of bronchoconstriction in patients with Chronic Obstructive Pulmonary Disease (COPD). In a laboratory setting, nebulization of this compound is employed to generate aerosols for in vitro studies that investigate its pharmacological effects and delivery characteristics. Accurate and reproducible nebulization techniques are critical for obtaining reliable experimental data.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies on nebulized this compound. These parameters are influenced by the nebulizer system, its operating conditions, and the drug formulation.
Table 1: Aerodynamic Particle Size Distribution of Nebulized this compound
| Nebulizer System | Mass Median Aerodynamic Diameter (MMAD) (μm) | Geometric Standard Deviation (GSD) | Reference |
| PARI LC Plus® with PRONEB® Ultra compressor | 2.7 ± 0.1 | Not Specified | [1][2] |
| Vibrating Screen Atomizer | 2.5 - 4.5 (D50) | Not Specified | [3] |
| Not Specified (Dry Powder) | 1.4 | Not Specified | [4] |
Table 2: In Vitro Delivered Dose of this compound
| Nebulizer System | Labeled Dose | Mean Delivered Dose from Mouthpiece | Percentage of Labeled Dose | Reference |
| PARI LC Plus® with PRONEB® Ultra compressor | 20 mcg | 7.3 mcg | 37% | [5] |
Table 3: Influence of Nebulization Parameters on Drug Output
| Parameter Varied | Condition | Effect on Drug Output | Reference |
| Nebulizer Fill Volume | Increased | Significant increase | |
| Airflow | High | Significant loss of delivered drug | |
| Nebulizer Brand | Varied (Pari LC+, Ventstream, DeVilbiss) | Significant variation |
Experimental Protocols
This protocol describes the preparation of a this compound solution for laboratory nebulization experiments.
Materials:
-
This compound dihydrate powder
-
Sterile, deionized water
-
0.9% Sodium Chloride solution (optional, for adjusting fill volume)
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Commercially available sterile this compound inhalation solution (typically 20 mcg/2 mL) is recommended for consistency.
-
If preparing from powder, accurately weigh the required amount of this compound dihydrate.
-
Dissolve the powder in a known volume of sterile, deionized water to achieve the desired concentration.
-
Vortex the solution until the powder is completely dissolved.
-
The solution should be clear and colorless. Do not use if it is discolored or contains particulate matter.
-
For experiments requiring a larger nebulizer fill volume, sterile 0.9% NaCl can be added to the formoterol solution.
-
Store the prepared solution according to the manufacturer's instructions, typically refrigerated and protected from light.
This protocol outlines the methodology for determining the aerodynamic particle size distribution of nebulized this compound.
Materials:
-
Jet or mesh nebulizer (e.g., PARI LC Plus®)
-
Air compressor with adjustable flow rate
-
Andersen Cascade Impactor (ACI) or similar multi-stage impactor
-
Collection plates for the impactor
-
Vacuum pump
-
High-Performance Liquid Chromatography (HPLC) system
-
Mobile phase and standards for formoterol quantification
Procedure:
-
Assemble the cascade impactor according to the manufacturer's instructions.
-
Connect the nebulizer to the impactor's induction port.
-
Pipette a precise volume of the prepared this compound solution into the nebulizer cup.
-
Connect the nebulizer to the air compressor and the vacuum pump to the impactor outlet.
-
Turn on the vacuum pump to achieve the desired airflow rate through the impactor (e.g., 28.3 L/min).
-
Turn on the air compressor to begin nebulization for a predetermined time (e.g., 10 minutes).
-
After nebulization is complete, turn off the compressor and vacuum pump.
-
Carefully disassemble the impactor.
-
Collect the deposited drug from the throat, each stage plate, and the filter by rinsing with a known volume of a suitable solvent (e.g., mobile phase for HPLC).
-
Analyze the amount of formoterol in each sample using a validated HPLC method.
-
Calculate the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD) from the collected data to characterize the particle size distribution.
This protocol describes a general method for exposing lung epithelial cells cultured at an air-liquid interface (ALI) to nebulized this compound.
Materials:
-
Lung epithelial cell line (e.g., Calu-3)
-
Transwell® inserts
-
Cell culture medium and supplements
-
Nebulizer (jet or vibrating mesh)
-
Aerosol deposition chamber (e.g., custom-made device, PADDOCC, or ALICE-CLOUD).
-
Incubator
Procedure:
-
Culture the lung epithelial cells on Transwell® inserts until a confluent monolayer is formed and an air-liquid interface (ALI) is established.
-
Prepare the this compound solution as described in Protocol 1.
-
Assemble the nebulizer and the aerosol deposition chamber according to the manufacturer's or designer's instructions. The chamber is designed to direct the aerosol onto the cells.
-
Place the Transwell® inserts containing the cell monolayers into the deposition chamber.
-
Add the formoterol solution to the nebulizer.
-
Activate the nebulizer to generate an aerosol and deposit it onto the cell surface for a defined period.
-
After exposure, remove the Transwell® inserts and return them to the incubator.
-
At desired time points, cell lysates or basolateral media can be collected for subsequent analysis (e.g., cAMP assay, protein expression, or permeability studies).
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathway for formoterol and a typical experimental workflow for in vitro nebulization studies.
Caption: Formoterol's β2-adrenergic receptor signaling pathway.
References
- 1. In vitro deposition properties of nebulized this compound: effect of nebulization time, airflow, volume of fill and nebulizer type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. CN113768910A - Pharmaceutical assembly comprising this compound inhalation solution and use thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. drugs.com [drugs.com]
Application Note & Protocol: Development of a Stability-Indicating Assay for Formoterol Fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formoterol fumarate is a long-acting beta2-agonist (LABA) used in the management of asthma and chronic obstructive pulmonary disease (COPD). To ensure the quality, safety, and efficacy of pharmaceutical products containing this compound, it is crucial to develop a stability-indicating assay method. This method is essential for accurately quantifying the drug substance in the presence of its degradation products, which may form during manufacturing, storage, or handling.
This document outlines a comprehensive approach for developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound, in accordance with the International Council for Harmonisation (ICH) guidelines. The protocol includes procedures for forced degradation studies, method validation, and a summary of expected degradation behavior.
Principle of the Method
The principle of a stability-indicating assay is to develop a method that can separate the active pharmaceutical ingredient (API) from its potential degradation products, process impurities, and excipients. This is typically achieved through a chromatographic technique, such as HPLC, which allows for the resolution of individual components in a mixture. Forced degradation studies are performed to intentionally degrade the drug substance under various stress conditions to generate potential degradation products. The developed analytical method must be able to resolve the main drug peak from the peaks of any formed degradants, thus demonstrating its specificity and stability-indicating nature.
Experimental Workflow
The following diagram illustrates the overall workflow for the development of a stability-indicating assay for this compound.
Application Notes and Protocols: Formoterol Fumarate and Corticosteroid Combination Therapy in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and experimental approaches for studying the combination of formoterol fumarate, a long-acting beta2-agonist (LABA), and corticosteroids in a research setting. The synergistic and complementary effects of this combination therapy are crucial in the management of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).
Scientific Rationale for Combination Therapy
The combination of this compound and corticosteroids is based on their distinct yet complementary mechanisms of action that target different aspects of the pathophysiology of airway diseases. Formoterol provides rapid and sustained bronchodilation by stimulating beta2-adrenergic receptors, leading to relaxation of the airway smooth muscle. Corticosteroids, on the other hand, are potent anti-inflammatory agents that suppress the underlying inflammation in the airways.
Research has shown that these two classes of drugs can have additive and potentially synergistic effects when used together.[1][2][3] This interaction is thought to occur at the molecular level, with each drug influencing the signaling pathways of the other.[1][2] For instance, corticosteroids can increase the expression of beta2-adrenergic receptors, while LABAs may enhance the anti-inflammatory effects of corticosteroids.
Quantitative Data from Clinical and Preclinical Studies
The following tables summarize key quantitative data from representative studies on the combination of this compound with various corticosteroids.
Table 1: Clinical Efficacy of this compound/Corticosteroid Combinations in Asthma
| Combination Therapy | Comparator | Key Efficacy Endpoint | Result | Reference |
| Budesonide/Formoterol | Higher Dose Budesonide | Reduction in Severe Exacerbations | 63% reduction with combination vs. 49% with higher dose budesonide alone | |
| Budesonide/Formoterol | Budesonide Alone | Improvement in Lung Function (FEV1) | Greater improvement with combination therapy | |
| Fluticasone/Formoterol | Fluticasone or Formoterol Alone | Improvement in Lung Function | Combination therapy was more efficacious than either monotherapy | |
| Beclomethasone/Formoterol | Salbutamol as reliever | Time to First Severe Exacerbation | 209 days with beclomethasone/formoterol as reliever vs. 134 days with salbutamol |
Table 2: Clinical Efficacy of this compound/Corticosteroid Combinations in COPD
| Combination Therapy | Comparator | Key Efficacy Endpoint | Result | Reference |
| Beclomethasone/Formoterol | Formoterol Alone | Improvement in pre-dose morning FEV1 | 0.077 L improvement with combination vs. 0.026 L with formoterol alone (p=0.046) | |
| Budesonide/Formoterol | Budesonide or Formoterol Alone | Improvement in Lung Function and Health Status | Significant improvement with combination therapy over monotherapy | |
| Budesonide/Formoterol | Placebo, Budesonide, or Formoterol Alone | Reduction in COPD Exacerbations | Combination therapy significantly reduced the rate of exacerbations |
Key Signaling Pathways
The interaction between formoterol and corticosteroids involves a complex interplay of signaling pathways. The following diagram illustrates a simplified model of these interactions in a bronchial epithelial cell.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the combined effects of this compound and corticosteroids.
Cell Culture and Treatment
This protocol describes the culture of human bronchial epithelial cells (HBECs) and their treatment with formoterol and a corticosteroid.
Materials:
-
Primary Normal Human Bronchial Epithelial Cells (NHBEs)
-
Bronchial Epithelial Cell Growth Medium (BEGM) with supplements
-
This compound stock solution
-
Corticosteroid (e.g., budesonide, fluticasone propionate) stock solution
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Phosphate-Buffered Saline (PBS)
-
24-well cell culture plates
Protocol:
-
Culture NHBE cells in BEGM in a humidified incubator at 37°C and 5% CO2.
-
Seed the cells into 24-well plates and grow to approximately 60-80% confluence.
-
Starve the cells in basal medium (without growth factors) for 24 hours before treatment.
-
Prepare treatment media containing the desired concentrations of formoterol, corticosteroid, or their combination. Include a vehicle control.
-
Pre-treat the cells with formoterol and/or corticosteroid for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) to induce an inflammatory response.
-
Incubate for the desired time period (e.g., 24 hours).
-
Collect the cell culture supernatants for cytokine analysis and lyse the cells for protein or RNA extraction.
Western Blot for Glucocorticoid Receptor (GR) Nuclear Translocation
This protocol is for assessing the effect of formoterol on corticosteroid-induced GR nuclear translocation.
Materials:
-
Treated cell lysates (cytoplasmic and nuclear fractions)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against GR
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Separate cytoplasmic and nuclear proteins from treated cells using a nuclear extraction kit.
-
Determine the protein concentration of each fraction.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative amount of GR in the cytoplasmic and nuclear fractions.
NF-κB Luciferase Reporter Assay
This protocol measures the effect of formoterol and corticosteroid combination on NF-κB transcriptional activity.
Materials:
-
HEK293T or other suitable cell line
-
NF-κB firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
After 24 hours, treat the cells with formoterol, corticosteroid, or their combination for 1 hour.
-
Stimulate the cells with TNF-α to activate the NF-κB pathway.
-
After 6-8 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for studying the synergistic effects of formoterol and corticosteroids on inflammation in vitro.
References
Application Notes and Protocols for Studying the Anti-inflammatory Properties of Formoterol Fumarate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Formoterol fumarate, a long-acting β2-adrenergic receptor (β2-AR) agonist, is primarily known for its bronchodilatory effects in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] Beyond its effects on airway smooth muscle, formoterol exhibits significant anti-inflammatory properties that contribute to its therapeutic efficacy. These anti-inflammatory actions are primarily mediated through the activation of β2-adrenergic receptors on various immune and structural cells, leading to a cascade of intracellular signaling events that ultimately suppress the expression and release of pro-inflammatory mediators.[2][3]
This document provides detailed experimental designs, protocols, and data presentation guidelines for investigating the anti-inflammatory effects of this compound in both in vitro and in vivo models.
Mechanism of Action: The β2-Adrenergic Anti-inflammatory Pathway
Formoterol's anti-inflammatory effects are initiated by its binding to β2-adrenergic receptors, which are G-protein coupled receptors. This binding activates the Gs alpha subunit, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, including transcription factors, leading to the inhibition of pro-inflammatory gene expression.[3] One of the key mechanisms is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. Formoterol has been shown to decrease the epithelial expression of activated NF-κB. Additionally, formoterol can modulate the polarization of macrophages, promoting a shift from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on the release of various inflammatory mediators from different cell types.
Table 1: In Vitro Inhibition of Cytokine Release by this compound
| Cell Type | Inflammatory Stimulus | Cytokine/Chemokine | EC50 (nM) | Reference |
| Monocyte-Derived Macrophages (MDM) | Lipopolysaccharide (LPS) | TNF-α | 2.4 ± 1.8 | |
| Monocyte-Derived Macrophages (MDM) | Lipopolysaccharide (LPS) | GM-CSF | 24.6 ± 2.1 | |
| Monocyte-Derived Macrophages (MDM) | Lipopolysaccharide (LPS) | CXCL8 (IL-8) | Not significantly inhibited | |
| Human Lung Fibroblasts | Interleukin-1β (IL-1β) | GM-CSF | Additive effect with budesonide |
Table 2: In Vivo Effects of this compound on Inflammatory Markers
| Animal Model | Inflammatory Challenge | Measured Parameter | Effect of Formoterol | Reference |
| Mild Asthmatic Patients | - | Sputum Neutrophils | Significantly reduced | |
| Mild Asthmatic Patients | - | Sputum IL-8 | Significantly reduced | |
| Rat Model | Cadmium-induced lung inflammation | Neutrophil infiltration | Significantly reduced | |
| Rat Model | Cadmium-induced lung inflammation | Macrophage infiltration | Significantly reduced | |
| Mouse Model | Viral Myocarditis (CVB3) | M1 Macrophage Polarization | Inhibited | |
| Mouse Model | Viral Myocarditis (CVB3) | M2 Macrophage Polarization | Promoted |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the anti-inflammatory properties of this compound.
In Vitro Experimental Workflow
Protocol 1: In Vitro Cytokine Release Assay from Human Monocyte-Derived Macrophages (MDMs)
Objective: To quantify the inhibitory effect of this compound on the release of pro-inflammatory cytokines from LPS-stimulated human MDMs.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Macrophage-Colony Stimulating Factor (M-CSF)
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for TNF-α, GM-CSF, and IL-8
-
96-well cell culture plates
Procedure:
-
Isolation and Differentiation of MDMs:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate PBMCs in a 96-well plate and allow monocytes to adhere for 2 hours.
-
Wash away non-adherent cells.
-
Culture adherent monocytes in RPMI-1640 supplemented with 10% FBS and M-CSF (50 ng/mL) for 7 days to differentiate into macrophages. Replace media every 2-3 days.
-
-
Formoterol Treatment:
-
After 7 days of differentiation, replace the medium with fresh RPMI-1640.
-
Pre-incubate the MDMs with varying concentrations of this compound (e.g., 10⁻¹³ M to 10⁻⁶ M) for 1 hour. Include a vehicle control (e.g., DMSO or PBS).
-
-
LPS Stimulation:
-
Following pre-incubation, stimulate the cells with LPS (e.g., 10 ng/mL) for 20 hours. Include a non-stimulated control group.
-
-
Supernatant Collection and Analysis:
-
After 20 hours, centrifuge the plates and collect the cell-free supernatants.
-
Quantify the concentrations of TNF-α, GM-CSF, and IL-8 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine release for each formoterol concentration compared to the LPS-stimulated control.
-
Determine the EC50 value for formoterol's inhibition of each cytokine using non-linear regression analysis.
-
Protocol 2: In Vivo Murine Model of Acute Lung Inflammation
Objective: To evaluate the effect of this compound on inflammatory cell infiltration and cytokine levels in a mouse model of acute lung inflammation.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Sterile saline
-
Intratracheal instillation device
-
Materials for bronchoalveolar lavage (BAL)
-
ELISA kits for murine TNF-α and IL-6
-
Materials for histology (formalin, paraffin, H&E stain)
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice for at least one week before the experiment.
-
Divide mice into experimental groups:
-
Saline control
-
LPS + Vehicle
-
LPS + Formoterol (different doses)
-
-
-
Formoterol Administration:
-
Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection, inhalation) 1 hour prior to the inflammatory challenge.
-
-
Induction of Lung Inflammation:
-
Anesthetize the mice and intratracheally instill LPS (e.g., 1 mg/kg in 50 µL saline) to induce acute lung inflammation. Administer sterile saline to the control group.
-
-
Sample Collection (24 hours post-LPS):
-
Euthanize the mice and perform a bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of sterile saline into the lungs.
-
-
BAL Fluid Analysis:
-
Centrifuge the BAL fluid to pellet the cells.
-
Use the supernatant for cytokine analysis (TNF-α, IL-6) by ELISA.
-
Resuspend the cell pellet and perform a total cell count.
-
Prepare cytospin slides and stain with Diff-Quik to perform differential cell counts (neutrophils, macrophages, lymphocytes).
-
-
Histopathological Analysis:
-
Perfuse the lungs with saline and fix them in 10% formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Examine the lung sections for inflammatory cell infiltration, edema, and tissue damage.
-
-
Data Analysis:
-
Compare the total and differential cell counts in the BAL fluid between the different treatment groups.
-
Compare the cytokine levels in the BAL fluid.
-
Score the lung histology for the severity of inflammation.
-
Protocol 3: Western Blot for NF-κB Pathway Activation
Objective: To assess the effect of this compound on the activation of the NF-κB pathway in human bronchial epithelial cells (e.g., BEAS-2B).
Materials:
-
BEAS-2B cells
-
Cell culture medium (e.g., DMEM)
-
TNF-α (as an inflammatory stimulus)
-
This compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1
-
HRP-conjugated secondary antibodies
-
Protein electrophoresis and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture BEAS-2B cells to ~80% confluency.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short duration (e.g., 15-30 minutes) to observe IκBα phosphorylation.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
For nuclear and cytoplasmic fractionation to assess p65 translocation, use a specific kit according to the manufacturer's instructions.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phospho-IκBα to total IκBα.
-
Compare the nuclear levels of p65 (normalized to Lamin B1) between the different treatment groups.
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions based on their specific experimental setup and reagents.
References
- 1. Formoterol - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. α and β catalytic subunits of cAMP-dependent protein kinase regulate formoterol-induced inflammatory gene expression changes in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Quantifying Formoterol Fumarate in Metered-Dose Inhaler Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Formoterol fumarate is a long-acting beta2-agonist (LABA) used in the management of asthma and chronic obstructive pulmonary disease (COPD). It is often formulated in metered-dose inhalers (MDIs) to deliver a precise dose to the lungs. Accurate quantification of this compound in these formulations is critical for ensuring product quality, safety, and efficacy. This document provides detailed application notes and protocols for the quantification of this compound in MDI formulations using High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and UV-Visible Spectrophotometry.
Analytical Methods Overview
Several analytical techniques can be employed for the quantification of this compound in MDIs. The most common and robust methods are chromatography-based, such as HPLC and UPLC, which offer high specificity and sensitivity. Spectrophotometric methods, while simpler and more cost-effective, can also be utilized for routine analysis.
High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC) Methods
Reverse-phase HPLC and UPLC are the most widely used techniques for the assay of this compound in MDI formulations. These methods are stability-indicating and can separate formoterol from its degradation products and other excipients present in the formulation.
Experimental Workflow
Caption: Experimental workflow for HPLC/UPLC analysis of this compound in MDIs.
Sample Preparation Protocol
-
Canister Chilling: Chill the MDI canister at approximately -70°C to liquefy the propellant.[1]
-
Canister Opening: Carefully cut open the canister to access the entire content.[1]
-
Extraction: Transfer the contents to a suitable volumetric flask. Rinse the canister with the extraction solvent to ensure complete transfer. The diluent is often a mixture of the mobile phase components.
-
Sonication and Dilution: Add a portion of the diluent to the flask and sonicate for approximately 15 minutes to dissolve the drug.[2] Make up the volume with the diluent.
-
Filtration: Filter the resulting solution through a 0.2 µm or 0.45 µm syringe filter prior to injection.[3][4]
HPLC/UPLC Protocol
The following table summarizes typical chromatographic conditions for the analysis of this compound.
| Parameter | HPLC Method 1 | HPLC Method 2 | UPLC Method 1 | UPLC Method 2 |
| Column | Inertsil ODS 3V-RP C18 (250 mm x 4.6 mm, 5 µm) | Alltech Alltima C18 (150 x 4.6 mm) | ACQUITY UPLC HSS C18 (50 mm x 4.6 mm, 1.8 µm) | C18 (50 x 2.1 mm, 1.7 µm) with ethylene-bridged-hybrid technology |
| Mobile Phase | Acetonitrile: 0.03M Di-Potassium Hydrogen Phosphate (pH 3.2) (30:70 v/v) | 50 mM Ammonium Acetate (pH 5.0): Ethanol (65:35 v/v) | Water (pH 2.5 with orthophosphoric acid): Acetonitrile (40:60 v/v) | 0.07 M KH2PO4: Acetonitrile (80:20 v/v) |
| Flow Rate | 0.8 mL/min | 1.0 mL/min | 0.4 mL/min | 0.6 mL/min |
| Detection Wavelength | 254 nm | 242 nm | 223 nm | 210 nm |
| Injection Volume | 100 µL | Not specified | 10 µL | 10 µL |
| Column Temperature | 50°C | Not specified | 35°C | 25°C |
Method Validation Data
The following tables summarize the validation parameters for the HPLC/UPLC methods as reported in the literature.
Linearity
| Method | Analyte | Range | Correlation Coefficient (r²) |
| HPLC | This compound | 0.72 - 8.64 µg/mL | 0.9999 |
| HPLC | This compound | 0.3 - 0.9 µg/mL | 0.9997 |
| UPLC | This compound | 80 - 120% of working concentration | ≥0.999 |
| UPLC | This compound | 3 - 9 µg/mL | >0.999 |
Accuracy (% Recovery)
| Method | Spiking Level | Average Recovery (%) | % RSD |
| UPLC | 80%, 100%, 120% | 97.8 - 101.5 | ≤1.42 |
| HPLC | Not specified | 99.9 | 1.94 |
Precision (% RSD)
| Method | Type | % RSD |
| UPLC | Repeatability | ≤1.42 |
| HPLC | Intermediate Precision | 1.25 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Method | LOD | LOQ |
| HPLC | 1.44 µg/mL | 4.32 µg/mL |
| HPLC | 0.03 µg/mL | 0.08 µg/mL |
| UPLC | 0.028 µg/mL | 0.085 µg/mL |
| UPLC | 0.003 µg/mL | 0.009 µg/mL |
UV-Visible Spectrophotometric Method
A simple and cost-effective UV-Visible spectrophotometric method can be used for the routine quantification of this compound. This method is based on the measurement of absorbance at a specific wavelength.
Experimental Workflow
Caption: Experimental workflow for spectrophotometric analysis of this compound.
Sample Preparation Protocol
-
Drug Collection: Actuate a specified number of puffs from the MDI into a volumetric flask containing a suitable solvent (e.g., methanol or phosphate buffer).
-
Dissolution: Ensure complete dissolution of the drug in the solvent.
-
Dilution: Dilute the solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
Spectrophotometric Protocol
| Parameter | Method 1 | Method 2 |
| Solvent | Phosphate Buffer (pH 3) | Methanol |
| λmax | 214 nm | 217 nm |
| Linearity Range | 2 - 12 µg/mL | Not specified |
| LOD | 0.11 µg/mL | Not specified |
| LOQ | 0.32 µg/mL | Not specified |
Method Validation Data
Linearity
| Method | Solvent | Range | Correlation Coefficient (r²) |
| UV Spectrophotometry | Phosphate Buffer (pH 3) | 2 - 12 µg/mL | Not specified |
| UV Spectrophotometry | Not specified | 0.3 - 0.9 µg/mL | 0.999 |
Conclusion
Both chromatographic and spectrophotometric methods can be effectively used for the quantification of this compound in MDI formulations. The choice of method will depend on the specific requirements of the analysis, such as the need for stability-indicating assays, the available instrumentation, and the desired sample throughput. HPLC and UPLC methods are preferred for their higher specificity and sensitivity, making them suitable for regulatory submissions and quality control testing. UV-Visible spectrophotometry offers a simpler and more rapid alternative for routine analysis where high specificity is not a critical requirement. Proper method validation according to ICH guidelines is essential to ensure the reliability of the results obtained.
References
Troubleshooting & Optimization
Formoterol Fumarate Degradation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways and byproducts of formoterol fumarate.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation under several conditions, primarily through hydrolysis (acidic and alkaline), oxidation, and photolysis.[1][2] Thermal degradation has also been observed. The formamide group is a key site for hydrolytic degradation, leading to the formation of a desformyl impurity.[3] The molecule is also sensitive to oxidative conditions.
Q2: What are the major known degradation byproducts of this compound?
A2: The most commonly reported degradation byproducts include:
-
Desformyl formoterol: Formed via hydrolysis of the formamide linkage.
-
Acetamide analog: Another related substance that can be formed.
-
Impurity A: A key degradant observed under oxidative stress.
-
Other related substances designated as impurities B, D, and G have also been identified in pharmacopeial references.
Q3: How can I set up a forced degradation study for this compound?
A3: Forced degradation studies, as outlined by ICH guidelines, are essential to understand the stability of this compound. These studies involve subjecting the drug substance to stress conditions such as heat, light, humidity, acid/base hydrolysis, and oxidation to identify potential degradation products. Detailed protocols for these studies are provided in the "Experimental Protocols" section below.
Q4: What is the most suitable analytical technique for studying this compound degradation?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used and effective technique for separating and quantifying this compound and its degradation products. A stability-indicating HPLC method should be developed and validated to ensure that all significant degradation products are well-resolved from the parent drug and each other.
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) for formoterol or its degradants. | Inappropriate mobile phase pH. The pKa of formoterol is around 7.9 and 9.2. | Adjust the mobile phase pH to be at least 2 pH units away from the pKa values. A common starting point is a pH of around 3.0. |
| Column degradation. | Use a new column of the same type or a different C18 column from another manufacturer. Ensure the mobile phase pH is within the stable range for the column. | |
| Co-elution of degradation products with the parent peak or with each other. | The analytical method lacks sufficient resolving power. | Optimize the mobile phase composition (e.g., change the organic modifier, gradient slope, or buffer concentration). Consider a different stationary phase (e.g., a phenyl-hexyl column). |
| Inconsistent retention times. | Fluctuations in column temperature or mobile phase composition. | Use a column oven to maintain a consistent temperature. Ensure the mobile phase is well-mixed and degassed. |
| Low sensitivity for degradation products. | Degradation products are present at very low concentrations. | Increase the injection volume or the concentration of the sample. Optimize the detection wavelength (around 214 nm is often used). |
Forced Degradation Study Issues
| Issue | Potential Cause | Troubleshooting Steps |
| No degradation observed under a specific stress condition. | The stress condition is not harsh enough. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure. |
| Complete degradation of the drug substance. | The stress condition is too harsh. | Reduce the concentration of the stressor, the temperature, or the duration of exposure. The goal is to achieve partial degradation (e.g., 5-20%) to observe the degradation pathway. |
| Formation of multiple, unidentifiable peaks. | Complex degradation pathways or secondary degradation of byproducts. | Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and elucidate their structures. |
| Poor mass balance in the chromatogram. | Some degradation products may not be UV-active at the chosen wavelength or may have precipitated out of the solution. | Use a photodiode array (PDA) detector to screen for peaks at different wavelengths. Visually inspect the sample for any precipitates. |
Quantitative Data from Forced Degradation Studies
The following table summarizes the percentage of degradation of this compound observed under various stress conditions as reported in the literature.
| Stress Condition | Duration | Temperature | % Degradation | Reference |
| 0.1 M HCl | 2 hours | 80°C | 12.4% | |
| 0.1 M NaOH | 1 hour | 80°C | 15.2% | |
| 30% H₂O₂ | 24 hours | Room Temp | 25.6% | |
| Thermal | 48 hours | 105°C | 8.7% | |
| Photolytic | 7 days | - | 5.3% |
Experimental Protocols
Forced Degradation Study Protocol
This protocol provides a general framework for conducting forced degradation studies on this compound.
a. Acid Hydrolysis:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).
-
Treat the stock solution with 1N HCl.
-
Heat the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2 hours).
-
After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of 1N NaOH.
-
Dilute the solution to a suitable concentration with the mobile phase and analyze by HPLC.
b. Alkaline Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use 1N NaOH as the stress agent and neutralize with 1N HCl.
c. Oxidative Degradation:
-
Treat the stock solution of this compound with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Keep the solution at room temperature or a slightly elevated temperature for a specified period.
-
Dilute the solution to a suitable concentration with the mobile phase and analyze by HPLC.
d. Thermal Degradation:
-
Expose the solid this compound powder to dry heat in a hot air oven at a high temperature (e.g., 105°C) for a specified period (e.g., 6 hours).
-
Alternatively, heat a solution of this compound.
-
After exposure, dissolve the sample in a suitable solvent, dilute it to the appropriate concentration, and analyze by HPLC.
e. Photolytic Degradation:
-
Expose a solution of this compound to UV light (e.g., 254 nm) or sunlight in a photostability chamber for a specified duration.
-
Analyze the solution by HPLC at different time points to monitor the extent of degradation.
Stability-Indicating RP-HPLC Method
The following is an example of a stability-indicating RP-HPLC method for the analysis of this compound and its degradation products.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of a phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a gradient or isocratic mode.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Visualizations
Degradation Pathways
Caption: Major degradation pathways of this compound.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies and analysis.
References
- 1. Quantitative Determination of Related Substances in this compound and Tiotropium in Tiomate Transcaps® Dry Powder Inhaler - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of Formoterol as model for a reduction-sensitive material in blends for inhalation - DDL [ddl-conference.com]
Technical Support Center: Formoterol Fumarate Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with essential information for improving the stability of formoterol fumarate in solution. Below you will find frequently asked questions, a troubleshooting guide, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for a this compound solution?
A1: this compound inhalation solutions should be protected from light and stored in a foil pouch.[1][2][3] The preferred storage condition is refrigeration at 2°C to 8°C (35.6°F to 46.4°F).[2][3] If necessary, the solution can be stored at room temperature (20°C to 25°C or 68°F to 77°F) for up to three months. Any solution that is not colorless should be discarded.
Q2: My this compound solution is showing signs of degradation. What are the common chemical degradation pathways?
A2: this compound is susceptible to several degradation pathways in solution. The most common are:
-
Oxidation: The molecule is sensitive to oxidative stress.
-
Hydrolysis: Degradation can occur under both acidic and basic conditions. An acidic environment can lead to the formation of a desformyl derivative.
-
Photodegradation: Exposure to light can cause degradation.
-
Maillard Reaction: If your formulation includes a reducing sugar like lactose, a Maillard reaction can occur between the amine group of formoterol and the sugar.
Q3: What factors have the most significant impact on the stability of this compound in solution?
A3: The primary factors influencing stability are pH, exposure to light, temperature, and the presence of oxidizing agents. Solution-based formulations are generally more susceptible to chemical degradation than suspension-based formulations. The solubility of this compound is also pH-dependent, which can in turn affect its stability.
Q4: Are there any recommended excipients to enhance the stability of this compound solutions?
A4: Yes, certain excipients can improve stability. Adjusting the pH with a suitable inorganic acid is a common strategy to stabilize formoterol in solution formulations. For suspension formulations, excipients such as polyethylene glycol (PEG) and polyvinylpyrrolidone (PVP) can enhance physical stability. Citric acid has also been identified as a potentially useful excipient.
Q5: What does a degraded this compound solution look like?
A5: A standard this compound inhalation solution should be colorless. Any deviation from this, such as the appearance of color, may indicate degradation. However, significant degradation can occur without a visible change. Therefore, analytical testing is essential to confirm stability.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound solutions.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Solution develops a yellow tint. | Photodegradation or oxidative degradation. | 1. Ensure the solution is always protected from light by using amber vials or storing it within a foil pouch. 2. Purge the solution and headspace of the container with an inert gas (e.g., nitrogen or argon) to minimize oxygen exposure. 3. Consider adding an antioxidant to the formulation, following appropriate validation procedures. |
| Assay shows a rapid decrease in formoterol concentration. | Incorrect pH of the solution; improper storage temperature. | 1. Verify the pH of your solution. Formoterol stability is pH-dependent. Consider adjusting the pH with a suitable acid to improve stability. 2. Confirm that the solution is stored at the recommended refrigerated temperature (2°C to 8°C). Solution-based formulations are particularly sensitive to storage conditions. |
| Unexpected peaks appear in HPLC chromatogram during stability analysis. | Chemical degradation of this compound. | 1. The new peaks are likely degradation products. A stability-indicating analytical method is required to separate and quantify these impurities. 2. Perform forced degradation studies (see protocol below) to intentionally generate degradation products. This will help in identifying the peaks and confirming the specificity of your analytical method. |
| Precipitate forms in the solution. | Poor solubility at the current pH and temperature; interaction with other excipients. | 1. This compound solubility is pH and temperature-dependent. Re-evaluate the pH of your formulation. 2. Assess the compatibility of all excipients in the formulation. |
Quantitative Stability Data
The following table summarizes data from various stability and forced degradation studies. Note that conditions and formulations vary between studies.
| Stress Condition | Reagent/Parameters | Duration | Formoterol Degradation (%) | Reference |
| Acid Hydrolysis | 1N HCl | 15 min | Significant Degradation Observed | |
| Base Hydrolysis | 1N NaOH | 15 min | Significant Degradation Observed | |
| Oxidation | 10% H₂O₂ | 15 min | Significant Degradation Observed | |
| Oxidation | Not specified | Not specified | Formoterol is sensitive to oxidation, degrading into "impurity A". | |
| Thermal | 105°C | 6 hours | Significant Degradation Observed | |
| Photolytic | Photostability chamber | 3 hours | Significant Degradation Observed |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating analytical methods.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound solution
-
1N Hydrochloric Acid (HCl)
-
1N Sodium Hydroxide (NaOH)
-
10% Hydrogen Peroxide (H₂O₂)
-
Calibrated oven
-
Photostability chamber
-
pH meter, volumetric flasks, pipettes
Methodology:
-
Acid Hydrolysis:
-
Take a known volume of this compound solution and add 1 mL of 1N HCl.
-
Keep the solution for a specified time (e.g., 15 minutes) at room temperature or elevated temperature.
-
After the incubation period, neutralize the solution with an equivalent amount of 1N NaOH.
-
Dilute to a final concentration with the mobile phase and analyze using a stability-indicating HPLC method.
-
-
Base Hydrolysis:
-
Take a known volume of this compound solution and add 1 mL of 1N NaOH.
-
Keep the solution for a specified time (e.g., 15 minutes).
-
Neutralize the solution with an equivalent amount of 1N HCl and dilute for analysis.
-
-
Oxidative Degradation:
-
Take a known volume of this compound solution and add 1 mL of 10% H₂O₂.
-
Keep the solution for a specified time (e.g., 15 minutes) and then dilute for analysis.
-
-
Thermal Degradation:
-
Place the this compound solution in a calibrated oven at a high temperature (e.g., 105°C) for a set period (e.g., 6 hours).
-
After exposure, allow the sample to cool, then dilute for analysis.
-
-
Photolytic Degradation:
-
Expose the this compound solution to light in a photostability chamber for a defined duration.
-
Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.
-
After exposure, dilute both samples for analysis.
-
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol outlines a general Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for quantifying this compound and its degradation products.
Objective: To accurately measure the concentration of this compound and separate it from any potential impurities or degradants.
Instrumentation & Conditions:
-
HPLC System: A system with a UV or PDA detector.
-
Column: C18 column (e.g., Alltech Alltima C18, 150 x 4.6 mm).
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, 50 mM ammonium acetate (pH 5.0) and ethanol in a 65:35 (v/v) ratio. Another option is a phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm or 242 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Sample Preparation: Dilute the this compound solution under investigation (from stability studies, etc.) to a suitable concentration with the mobile phase.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Compare the peak area of this compound in the sample chromatogram to the peak area from the standard chromatogram to determine the concentration. The appearance of new peaks with different retention times indicates the presence of degradation products.
Visualizations
Caption: A logical workflow for troubleshooting this compound solution stability issues.
Caption: Key chemical degradation pathways for this compound in solution.
References
Technical Support Center: Troubleshooting Poor Peak Shape in Formoterol Fumarate Chromatography
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of formoterol fumarate. The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing when analyzing this compound?
A1: The most frequent cause of peak tailing for basic compounds like this compound in reversed-phase HPLC is secondary interactions between the analyte and acidic silanol groups on the silica-based stationary phase.[1][2][3][4] These interactions can lead to delayed elution for a portion of the analyte molecules, resulting in an asymmetrical peak with a "tail."
Q2: How does the pH of the mobile phase affect the peak shape of this compound?
A2: The mobile phase pH is a critical factor. At a low pH (e.g., below 3), the acidic silanol groups on the stationary phase are protonated and less likely to interact with the protonated basic this compound molecule, which improves peak shape.[2] Conversely, at mid-range pH values, both the analyte and silanol groups can be ionized, leading to strong secondary interactions and significant peak tailing.
Q3: Can the choice of HPLC column impact peak shape for this compound analysis?
A3: Absolutely. Using an "end-capped" column is highly recommended for analyzing basic compounds. End-capping chemically modifies the stationary phase to block a majority of the residual silanol groups, thereby minimizing the potential for secondary interactions that cause peak tailing.
Q4: What should I do if I observe split peaks for my this compound standard?
A4: Split peaks can indicate a few issues. A common cause is a partially blocked column inlet frit, which distorts the sample band as it enters the column. Another possibility is a void or channel in the column packing material. Incompatibility between the sample solvent and the mobile phase can also lead to peak splitting.
Q5: I'm seeing peak fronting. What are the likely causes?
A5: Peak fronting, where the front of the peak is less steep than the back, is often caused by column overloading, either by injecting too high a concentration of the sample or too large a volume. It can also be a result of using a sample solvent that is significantly stronger than the mobile phase.
Troubleshooting Guides
Guide 1: Addressing Peak Tailing
If you are observing peak tailing for this compound, follow these steps:
-
Check Mobile Phase pH: Ensure your mobile phase is adequately buffered and at a low pH, ideally below 3, to suppress the ionization of residual silanol groups.
-
Use an End-Capped Column: Verify that you are using a high-quality, end-capped C18 or C8 column. If your current column is old or not end-capped, consider replacing it.
-
Add a Mobile Phase Modifier: Consider adding a small amount of a basic modifier, like triethylamine (TEA), to the mobile phase. TEA can compete with formoterol for interaction with active silanol sites, thus improving peak shape.
-
Reduce Sample Concentration: High sample loads can exacerbate tailing. Try diluting your sample to see if the peak shape improves.
-
Increase Buffer Concentration: A low buffer concentration may not be sufficient to maintain a consistent pH at the column surface. Increasing the buffer concentration (e.g., to 25-50 mM) can sometimes improve peak symmetry.
Guide 2: Resolving Split Peaks
For split peaks, consider the following troubleshooting workflow:
-
Check for Blockages: A sudden increase in backpressure along with split peaks suggests a blockage. First, check and replace the in-line filter if one is used. If the problem persists, the column inlet frit may be blocked.
-
Column Maintenance: If a blockage is suspected at the column inlet, you can try back-flushing the column (if the manufacturer's instructions permit). If this does not resolve the issue, the column may need to be replaced.
-
Sample Solvent Compatibility: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your mobile phase. Injecting in a much stronger solvent can cause peak distortion.
-
Inspect for Voids: If the column has been dropped or subjected to extreme pressure shocks, a void may have formed at the column inlet. A void can be visually inspected by carefully removing the inlet fitting. If a void is present, the column should be replaced.
Guide 3: Correcting Peak Fronting
To address peak fronting, use the following approach:
-
Reduce Injection Volume and/or Concentration: This is the most common cause of peak fronting. Systematically reduce the amount of sample injected until the peak shape becomes symmetrical.
-
Match Sample Solvent to Mobile Phase: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase conditions, it can lead to fronting. Prepare your sample in the mobile phase or a weaker solvent if possible.
-
Check for Column Degradation: In some cases, a collapsed column bed can cause peak fronting. If you have ruled out other causes and are using an older column, it may be time for a replacement.
Data Presentation
The following table summarizes typical chromatographic conditions used for the analysis of this compound, which can serve as a starting point for method development and troubleshooting.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Hypersil BDS C18 (250 x 4.6 mm, 5 µm) | Alltech Alltima C18 (150 x 4.6 mm) | Develosil C18-5 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Ammonium acetate (50 mM, pH 5.0)-ethanol (60:40 v/v) | Ammonium acetate (50 mM; pH 5.0)-ethanol (65:35, v/v) | 20 mM KH2PO4:acetonitrile (65:35; pH 3.0) |
| Flow Rate | 1.0 mL/min | 1.0 ml/min | 1.2 mL/min |
| Detection | UV at 242 nm | UV detection at 242 nm | UV at 240 nm |
| Internal Standard | Bambuterol | Not specified | Not specified |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis
-
Standard Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to obtain a known concentration (e.g., 20 µg/mL).
-
Sample Solution (from dosage form): For a dry powder inhaler, the contents of the capsule can be dissolved in a known volume of mobile phase. For a metered-dose inhaler, a specific number of actuations can be fired into a known volume of mobile phase.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter that could block the column.
Protocol 2: HPLC System Suitability
Before running samples, perform a system suitability test to ensure the chromatographic system is performing adequately.
-
Inject the standard solution five or six times.
-
Calculate the following parameters for the this compound peak:
-
Tailing Factor (Asymmetry Factor): Should typically be ≤ 2.0.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.
-
Theoretical Plates (N): Should meet the minimum requirement specified in your analytical method.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for poor peak shape.
References
Technical Support Center: Minimizing Formoterol Fumarate Adsorption to Labware
Welcome to the technical support center for handling formoterol fumarate in a laboratory setting. This resource provides researchers, scientists, and drug development professionals with practical guidance to minimize the adsorption of this compound to labware, a critical step for ensuring accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to adsorbing to labware?
A1: Formoterol is a lipophilic (fat-soluble) molecule.[1] Lipophilic compounds have a tendency to interact with and adsorb to surfaces, particularly plastics like polypropylene, through hydrophobic interactions. This adsorption can lead to a significant loss of the compound from your solution, resulting in lower-than-expected concentrations and affecting the accuracy of your experiments.
Q2: Which type of labware is generally recommended for working with this compound solutions?
A2: While direct quantitative studies on this compound are limited, general principles for handling lipophilic compounds suggest that polypropylene (PP) is often preferred over glass. However, to minimize adsorption to any surface, pre-treatment of labware is highly recommended. Low-protein-binding microcentrifuge tubes are also a good option to consider.[2]
Q3: Can the pH of my solution affect the adsorption of this compound?
A3: Yes, pH can influence the charge of both the this compound molecule and the labware surface, which can affect adsorption.[3][4] Some analytical methods for this compound utilize a phosphate buffer with a pH of 3.[5] While not explicitly stated as a measure to prevent adsorption, working at a lower pH may help to reduce ionic interactions with negatively charged surfaces like glass.
Q4: Are there any additives I can use in my solutions to prevent adsorption?
A4: Yes, adding a small amount of a non-ionic surfactant, such as Tween 20 (typically at a concentration of 0.01% to 0.1%), to your buffers can be effective in preventing the adsorption of lipophilic compounds to plastic surfaces. The surfactant molecules coat the surface of the labware, reducing the available sites for this compound to bind.
Q5: How can I pre-treat my labware to minimize adsorption?
A5: Two common and effective methods for pre-treating labware are coating with Bovine Serum Albumin (BSA) for plasticware and silanization for glassware. BSA coating creates a protein layer that blocks non-specific binding sites. Silanization modifies the glass surface to make it more hydrophobic and less likely to interact with your compound. Detailed protocols for both methods are provided in the Experimental Protocols section.
Troubleshooting Guide
If you are experiencing issues such as low recovery or high variability in your experiments with this compound, adsorption to labware may be a contributing factor. Follow this troubleshooting guide to diagnose and resolve the problem.
Data Summary: Labware & Treatment Recommendations
| Labware Material | Pre-Treatment | Expected Adsorption Level | Suitability for this compound |
| Polypropylene (PP) | None | Moderate to High | Use with caution; pre-treatment is highly recommended. |
| Low-Binding Surface | Low | Recommended | |
| BSA Coating | Very Low | Highly Recommended | |
| Glass (Borosilicate) | None | Moderate | Use with caution; pre-treatment is recommended. |
| Silanization | Low | Recommended | |
| Polystyrene (PS) | None | High | Not Recommended |
Experimental Protocols
Protocol 1: BSA Coating of Polypropylene Labware
This protocol describes how to coat polypropylene tubes and pipette tips with Bovine Serum Albumin (BSA) to minimize the adsorption of this compound.
References
- 1. Discovery and development of beta2 agonists - Wikipedia [en.wikipedia.org]
- 2. Unique Research for Developing a Full Factorial Design Evaluated Liquid Chromatography Technique for Estimating Budesonide and this compound Dihydrate in the Presence of Specified and Degradation Impurities in Dry Powder Inhalation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Multiple analytical methods for determination of formoterol and glycopyrronium simultaneously in their novel combined metered dose inhaler - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Formoterol Fumarate Analytical Assays
Welcome to the Technical Support Center for Formoterol Fumarate Analytical Assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common interference issues encountered during the analysis of this compound.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your analytical experiments.
Issue 1: Unexpected Peaks in the Chromatogram
Question: I am observing unexpected peaks in my chromatogram when analyzing this compound samples. What are the potential sources of these interfering peaks and how can I identify and resolve them?
Answer: Unexpected peaks in your chromatogram can originate from several sources, including degradation products, excipients used in the formulation, or process-related impurities. A systematic approach is necessary to identify and eliminate these interferences.
Potential Sources of Interference:
-
Degradation Products: this compound is susceptible to degradation under various stress conditions. Forced degradation studies have shown that it can degrade under acidic, basic, oxidative, and photolytic conditions.[1] A common degradation product is the desformyl derivative.[2][3]
-
Excipients: Pharmaceutical formulations contain excipients that can sometimes interfere with the analysis of the active pharmaceutical ingredient (API). For instance, lactose, a common excipient in dry powder inhalers, can potentially interact with this compound, especially under heat and humidity, leading to interfering compounds.[4]
-
Process-Related Impurities: Impurities from the synthesis of this compound can also appear in the chromatogram.
Troubleshooting Workflow:
To systematically identify the source of interference, follow the workflow outlined below.
References
overcoming solubility challenges of formoterol fumarate in aqueous buffers
This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming the solubility challenges of formoterol fumarate in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound dihydrate?
This compound dihydrate is slightly soluble in water.[1][2][3] At 25°C, its solubility in water is approximately 1.16 ± 0.02 mg/mL.[4]
Q2: How does pH affect the solubility of this compound?
The aqueous solubility of this compound is pH-dependent.[1] Its solubility increases in highly acidic or basic conditions. This compound has two pKa values, approximately 8.6 (acidic) and 9.8 (basic), which contribute to this pH-dependent solubility.
Q3: What are the pKa values of this compound?
The reported pKa values for this compound are approximately 7.9-8.6 for the acidic function (phenol) and 9.2-9.8 for the basic function (amine).
Q4: Can co-solvents be used to improve the solubility of this compound in aqueous solutions?
Yes, the solubility of this compound dihydrate can be increased by using low molecular weight alcohols, such as ethanol and methanol, as co-solvents with water. However, with ethanol at volume fractions greater than 50%, a less soluble solvate may form, leading to a reduction in solubility.
Q5: How do surfactants affect the solubility of this compound?
The effect of surfactants on this compound solubility depends on the type of surfactant. Non-ionic surfactants like polyvinyl alcohol (PVA) and Pluronic® F127 have been shown to have little to no effect on its solubility. In contrast, ionic surfactants, such as sodium cholate, can increase the solubility of this compound in a concentration-dependent manner, particularly above the critical micelle concentration.
Q6: What is the stability of this compound in aqueous solutions?
This compound is known to be unstable in aqueous media, and its stability is influenced by storage temperature and humidity. Degradation products can form, especially when in contact with other reactive species.
Troubleshooting Guide
Issue: Precipitation is observed when preparing an aqueous buffer solution of this compound.
| Potential Cause | Troubleshooting Step |
| pH of the buffer is near the isoelectric point of this compound. | Adjust the pH of the buffer to be either more acidic (e.g., pH 3) or more basic, as this compound solubility is higher in these conditions. |
| The concentration of this compound exceeds its solubility limit in the chosen buffer. | - Reduce the concentration of this compound.- Add a co-solvent like methanol or ethanol (up to 50% v/v) to increase solubility. - Introduce an ionic surfactant (e.g., sodium cholate) to the buffer. |
| The temperature of the solution is too low. | Gently warm the solution while stirring. However, be cautious as elevated temperatures can accelerate degradation. |
| Interaction with other components in the buffer. | - Simplify the buffer composition to essential components.- Evaluate the compatibility of this compound with each component individually. |
Issue: Inconsistent results in experiments involving this compound solutions.
| Potential Cause | Troubleshooting Step |
| Degradation of this compound in the aqueous buffer. | - Prepare fresh solutions before each experiment.- Store stock solutions at recommended refrigerated temperatures and protect from light. - Analyze the purity of the solution using a suitable analytical method (e.g., HPLC) to check for degradation products. |
| Incomplete dissolution of this compound. | - Ensure the solution is clear and free of any visible particles before use.- Use a validated dissolution method (see Experimental Protocols). |
Quantitative Data Summary
Table 1: Solubility of this compound Dihydrate in Various Solvents at 25°C
| Solvent | Solubility (mg/mL) | Reference |
| Water | 1.16 ± 0.02 | |
| Methanol | Soluble | |
| Ethanol (95%) | Very slightly soluble | |
| 2-Propanol | Slightly soluble | |
| Acetonitrile | Practically insoluble | |
| Dichloromethane (DCM) | Insoluble | |
| Chloroform | Insoluble | |
| Acetone | 0.063 ± 0.004 |
Table 2: pH-Dependent Aqueous Solubility of this compound Dihydrate at Room Temperature
| pH | Solubility | Reference |
| 3 | mg/mL level | |
| 5.0 | ng/mL level | |
| 7.0 | ng/mL level |
Experimental Protocols
Protocol 1: Determination of this compound Solubility in Aqueous Buffers
Objective: To determine the saturation solubility of this compound in a given aqueous buffer.
Materials:
-
This compound dihydrate
-
Aqueous buffer of desired pH
-
Vials with screw caps
-
Rotary shaker or orbital incubator shaker
-
Centrifuge
-
HPLC system with UV detector
-
Syringe filters (0.22 µm)
Methodology:
-
Add an excess amount of this compound dihydrate to a known volume of the aqueous buffer in a vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial on a rotary shaker and agitate at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
After 24 hours, centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range of the HPLC method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Caption: Workflow for determining the solubility of this compound.
Protocol 2: HPLC Method for Quantification of this compound
Objective: To provide a general HPLC method for the quantification of this compound in aqueous solutions. (Note: This is a representative method and may require optimization for specific applications).
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Sodium phosphate buffer (e.g., 0.01M, pH 3.0)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A mixture of sodium phosphate buffer and acetonitrile (e.g., 70:30 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 214 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.
-
Sample Analysis: Inject the appropriately diluted sample solution and record the peak area.
-
Quantification: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Caption: General workflow for HPLC quantification of this compound.
References
Technical Support Center: Formoterol Fumarate Forced Degradation Studies for Stability Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on formoterol fumarate.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions used for the forced degradation of this compound?
A1: Forced degradation studies for this compound typically involve exposure to a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. These include:
-
Acid Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1 N HCl to 1.0 M HCl) at elevated temperatures (e.g., 50°C to 60°C).[1][2]
-
Base Hydrolysis: Exposure to a basic solution like sodium hydroxide (e.g., 0.05 N NaOH to 1.0 M NaOH) at room or elevated temperatures.[2][3]
-
Oxidative Degradation: Treatment with an oxidizing agent such as hydrogen peroxide (e.g., 3% to 10% H₂O₂).[3] this compound has been shown to be particularly sensitive to oxidative stress.
-
Thermal Degradation: Exposing the solid drug substance to dry heat (e.g., 105°C for several hours).
-
Photolytic Degradation: Exposing the drug substance to light with a specific intensity (e.g., 1.2 million lux hours).
Q2: Which analytical techniques are most suitable for analyzing the degradation products of this compound?
A2: The most common and effective analytical techniques are stability-indicating chromatographic methods. Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UPLC) are widely used for the separation and quantification of this compound and its degradation products. These methods typically employ a C8 or C18 column and UV detection.
Q3: What are the known degradation products of this compound?
A3: Several degradation products of this compound have been identified. The most commonly reported are the desformyl and acetamide analogs of this compound. Under oxidative stress, a key degradant referred to as "impurity A" has been observed.
Q4: How can I ensure my analytical method is "stability-indicating"?
A4: A stability-indicating method is one that can accurately and selectively quantify the decrease in the active pharmaceutical ingredient (API) content due to degradation, and effectively separate the API from its degradation products and any other potential impurities. To validate your method as stability-indicating, you must demonstrate specificity by showing that there is no interference from degradants, impurities, or excipients at the retention time of this compound. This is achieved by analyzing samples subjected to forced degradation and observing clean separation of the peaks.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) for this compound. | 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Sample overload. | 1. Adjust the mobile phase pH. Formoterol has a phenolic and an amine group, so pH control is crucial. 2. Replace the analytical column. 3. Reduce the concentration of the sample being injected. |
| Inconsistent retention times. | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a consistent temperature. 3. Ensure the column is adequately equilibrated with the mobile phase before each injection sequence. |
| No degradation observed under stress conditions. | 1. Stress conditions are too mild. 2. Insufficient duration of stress. | 1. Increase the concentration of the stressor (e.g., acid, base, peroxide), the temperature, or both. 2. Extend the exposure time to the stress condition. The goal is to achieve 5-20% degradation. |
| Complete degradation of the drug. | 1. Stress conditions are too harsh. | 1. Reduce the concentration of the stressor, the temperature, or the duration of the stress. |
| Co-elution of degradation products with the main peak. | 1. Insufficient method selectivity. | 1. Modify the mobile phase composition (e.g., change the organic modifier, pH, or buffer concentration). 2. Change the column chemistry (e.g., from C18 to a different stationary phase). 3. Adjust the gradient profile in a gradient elution method. |
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Results for this compound
| Stress Condition | Reagent and Concentration | Temperature | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 1 N HCl | Ambient | 15 min | Not specified | |
| Acid Hydrolysis | 1.0 M HCl | 60°C | 60 min | Not specified | |
| Acid Hydrolysis | 0.1 N HCl | 50°C | 30 min | 18.00 | |
| Base Hydrolysis | 1 N NaOH | Ambient | 15 min | Not specified | |
| Base Hydrolysis | 1.0 M NaOH | 60°C | 90 min | Not specified | |
| Base Hydrolysis | 0.05 N NaOH | Room Temperature | 10 min | Not specified | |
| Oxidation | 10% H₂O₂ | Ambient | 15 min | Not specified | |
| Oxidation | 10% H₂O₂ | 60°C | 120 min | Not specified | |
| Oxidation | 3% H₂O₂ | Room Temperature | 15 min | 7.1 | |
| Thermal | 105°C | 105°C | 6 hours | Not specified | |
| Thermal | 105°C | 105°C | 11 hours | 1.8 | |
| Photolytic | Photo stability chamber | Ambient | 3 hours | Not specified | |
| Photolytic | 1.2 million Lux hours | Ambient | 168 hours | Not specified |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Sample Preparation
-
Stock Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound in a suitable solvent (e.g., a mixture of buffer and organic solvent used in the mobile phase) to obtain a known concentration.
-
Acid Degradation: To a portion of the stock solution, add an equal volume of an appropriate concentration of hydrochloric acid (e.g., 1 N HCl). The mixture can be left at room temperature or heated for a specified duration. After the incubation period, neutralize the solution with an equivalent amount of sodium hydroxide.
-
Alkali Degradation: To a portion of the stock solution, add an equal volume of an appropriate concentration of sodium hydroxide (e.g., 1 N NaOH). The mixture can be left at room temperature or heated for a specified duration. After the incubation period, neutralize the solution with an equivalent amount of hydrochloric acid.
-
Oxidative Degradation: To a portion of the stock solution, add an equal volume of hydrogen peroxide (e.g., 10% H₂O₂). The mixture is typically kept at room temperature for a specified duration.
-
Thermal Degradation: Expose a known quantity of solid this compound powder to a specific temperature (e.g., 105°C) in a calibrated oven for a defined period. After exposure, dissolve the powder in the chosen solvent.
-
Photolytic Degradation: Place a known quantity of solid this compound powder in a photostability chamber and expose it to a defined light intensity for a specified duration. After exposure, dissolve the powder in the chosen solvent.
-
Final Dilution: After the degradation procedures, dilute all samples with the mobile phase to a final concentration suitable for analysis by HPLC or UPLC.
Protocol 2: Representative RP-HPLC Method for Stability Indicating Assay
-
Column: Alltech Alltima C18 (150 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A mixture of ammonium acetate buffer (50 mM, pH 5.0) and ethanol (65:35, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 242 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Troubleshooting logic for analytical issues in this compound stability testing.
References
Technical Support Center: Enhancing the Resolution of Formoterol Fumarate from its Impurities via HPLC
Welcome to the technical support center for the HPLC analysis of formoterol fumarate and its impurities. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the resolution and overall quality of your chromatographic separations.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC analysis of this compound, providing potential causes and actionable solutions.
Issue 1: Poor Resolution Between Formoterol and a Known Impurity
-
Question: I am observing poor resolution (Rs < 1.5) between the formoterol peak and a closely eluting impurity. How can I improve their separation?
-
Answer: Poor resolution is a common challenge. Here are several approaches to enhance the separation between formoterol and its impurities:
-
Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor affecting the retention and selectivity of ionizable compounds like formoterol.[1][2] Small adjustments to the pH can significantly impact the resolution.
-
Recommendation: If using a phosphate or acetate buffer, try adjusting the pH by ± 0.2 units. For example, if your current pH is 3.0, evaluate the separation at pH 2.8 and 3.2.
-
-
Organic Modifier Composition: Altering the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer can influence selectivity.
-
Recommendation: If you are using a gradient elution, try making the gradient shallower. For isocratic methods, systematically vary the percentage of the organic modifier by ± 2-5%.
-
-
Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing resolution.[1][2]
-
Recommendation: If your HPLC system has a column oven, try adjusting the temperature. A good starting point is to test temperatures between 25°C and 40°C.
-
-
Flow Rate: Reducing the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase.
-
Recommendation: Decrease the flow rate from 1.0 mL/min to 0.8 mL/min and observe the effect on resolution.
-
-
Change in Stationary Phase: If the above adjustments do not provide adequate resolution, consider a different column chemistry.
-
Recommendation: If you are using a standard C18 column, switching to a C8 column or a phenyl-hexyl column may offer different selectivity.
-
-
Issue 2: Peak Tailing for the Formoterol Peak
-
Question: My formoterol peak is exhibiting significant tailing (Tailing Factor > 1.5). What could be the cause and how do I fix it?
-
Answer: Peak tailing for basic compounds like formoterol is often due to secondary interactions with the silica support of the column.
-
Mobile Phase pH: The pH of the mobile phase is a crucial factor in minimizing peak tailing for formoterol.[1]
-
Recommendation: Ensure the mobile phase pH is sufficiently low (e.g., around 3.0) to keep the silanol groups on the silica surface protonated and reduce unwanted interactions.
-
-
Ionic Strength of the Buffer: A buffer with an appropriate ionic strength can help mask residual silanol groups.
-
Recommendation: Ensure your buffer concentration is adequate, typically in the range of 25-50 mM.
-
-
Use of an Amine Additive: Adding a small amount of an amine, like triethylamine (TEA), to the mobile phase can competitively bind to active silanol sites and improve peak shape.
-
Recommendation: Add 0.1% (v/v) of TEA to your mobile phase.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Recommendation: Try diluting your sample and injecting a smaller volume.
-
-
Issue 3: Inconsistent Retention Times
-
Question: I am observing a drift in the retention time of formoterol and its impurities across a sequence of injections. What is causing this?
-
Answer: Fluctuating retention times can be caused by several factors related to the HPLC system and the mobile phase.
-
Inadequate Column Equilibration: The column needs to be properly equilibrated with the mobile phase before starting the analysis.
-
Recommendation: Equilibrate the column for at least 30-60 minutes with the initial mobile phase conditions.
-
-
Mobile Phase Preparation: Inconsistent mobile phase composition can lead to retention time shifts.
-
Recommendation: Ensure the mobile phase is prepared fresh daily and is well-mixed. If using a buffer, double-check the pH.
-
-
Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can cause variations in the flow rate.
-
Recommendation: Check for any pressure fluctuations and perform routine maintenance on your pump.
-
-
Temperature Fluctuations: If the column is not thermostatted, changes in the ambient laboratory temperature can affect retention times.
-
Recommendation: Use a column oven to maintain a constant temperature.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of this compound?
A1: Common process-related impurities and degradation products of this compound include desformyl formoterol and acetamide analogs. Forced degradation studies have shown that formoterol can degrade under oxidative conditions.
Q2: What type of HPLC column is best suited for separating formoterol and its impurities?
A2: Reversed-phase columns are most commonly used. C18 columns are a popular first choice. However, depending on the specific impurities you need to resolve, other stationary phases like C8 or phenyl-hexyl might provide better selectivity.
Q3: What mobile phase composition is typically recommended?
A3: A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent like acetonitrile or methanol. The pH of the buffer is usually acidic (around 3.0) to ensure good peak shape for formoterol. Gradient elution is often employed to resolve a wider range of impurities.
Q4: What detection wavelength should be used for the analysis of formoterol and its impurities?
A4: Formoterol has a UV absorbance maximum around 214 nm and another at approximately 242 nm. The choice of wavelength will depend on the specific method and the response of the impurities. A photodiode array (PDA) detector is useful for monitoring multiple wavelengths and assessing peak purity.
Experimental Protocols
Below are representative HPLC methods that can be used as a starting point for the analysis of this compound and its impurities.
Method 1: Isocratic RP-HPLC Method
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | 50 mM Ammonium Acetate (pH 5.0) : Ethanol (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 242 nm |
Method 2: Gradient RP-HPLC Method for Impurity Profiling
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min, 10% B; 5-25 min, 10-70% B; 25-30 min, 70% B; 30.1-35 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C |
| Detection | UV at 214 nm |
Visualizations
Caption: A typical workflow for the HPLC analysis of this compound.
References
Validation & Comparative
A Comparative Guide to RP-HPLC Method Validation for Formoterol Fumarate Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the assay of formoterol fumarate against alternative analytical techniques. The information presented is supported by experimental data from published studies to assist researchers and drug development professionals in selecting the most suitable method for their specific needs.
Overview of Analytical Methods
The accurate quantification of this compound, a long-acting β2-agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD), is crucial for ensuring the quality and efficacy of pharmaceutical formulations.[1][2] While various analytical methods exist, RP-HPLC is a widely adopted technique due to its high specificity, sensitivity, and robustness. This guide will delve into a typical RP-HPLC method and compare its performance with other analytical approaches such as UV-Visible Spectrophotometry and Ultra-Performance Liquid Chromatography (UPLC).
Data Presentation: Performance Comparison
The following table summarizes the validation parameters of different analytical methods for the quantification of this compound, providing a clear comparison of their performance characteristics.
| Parameter | RP-HPLC Method 1 [3] | RP-HPLC Method 2 [4][5] | UV Spectrophotometry | UPLC Method |
| Linearity Range | 0.03 - 255 µg/mL | Not Specified | 2 - 12 µg/mL | 0.0212–0.0279 μg mL−1 (LOQ) |
| Correlation Coefficient (R²) | > 0.999 | > 0.999 | Not Specified | > 0.999 |
| Accuracy (% Recovery) | Not Specified | 97.8 - 101.5% | Not Specified | 88.941%–108.251% |
| Precision (% RSD) | < 2.0% | < 1.42% | Not Specified | < 5% |
| Limit of Detection (LOD) | 0.03 µg/mL | Not Specified | 0.11 µg/mL | Not Specified |
| Limit of Quantitation (LOQ) | 0.08 µg/mL | Not Specified | 0.32 µg/mL | 0.0212–0.0279 µg/mL |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature.
RP-HPLC Method for this compound Assay
This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical dosage forms.
a. Chromatographic Conditions:
-
Column: Alltech Alltima C18 (150 x 4.6 mm, 5 µm) or Hypersil ODS C18 (125mm × 4.0mm, 5µm)
-
Mobile Phase: A mixture of 50 mM Ammonium Acetate (pH 5.0) and Ethanol in a 65:35 (v/v) ratio, or Acetonitrile and Phosphate buffer (35:65, v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at 242 nm or 215 nm.
-
Injection Volume: 50 µL
-
Column Temperature: 40°C
b. Preparation of Standard Solution:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 100 µg/mL).
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range of the method.
c. Preparation of Sample Solution (for Inhalation Suspension):
-
Accurately weigh the contents of a representative number of inhalation capsules or a specific volume of the suspension.
-
Disperse the sample in a suitable volume of mobile phase to achieve a theoretical concentration of this compound within the linear range.
-
Sonicate the solution for a specified time to ensure complete dissolution of the drug.
-
Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.
d. Validation Parameters:
The method should be validated according to the International Council for Harmonisation (ICH) guidelines, evaluating parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), robustness, limit of detection (LOD), and limit of quantitation (LOQ).
Alternative Method: UV-Visible Spectrophotometry
This method offers a simpler and more rapid approach for the quantification of this compound, although it may be less specific than chromatographic methods.
a. Instrument and Reagents:
-
A double-beam UV-Visible spectrophotometer.
-
Phosphate buffer (pH 3.0).
b. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in phosphate buffer (pH 3.0).
-
From the stock solution, prepare a series of dilutions to obtain concentrations ranging from 2-12 µg/mL.
c. Procedure:
-
Measure the absorbance of each standard solution at 214 nm against a phosphate buffer blank.
-
Construct a calibration curve by plotting the absorbance versus the concentration of this compound.
-
Prepare the sample solution in the same buffer and measure its absorbance at 214 nm.
-
Determine the concentration of this compound in the sample from the calibration curve.
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships discussed in this guide.
Caption: Workflow for RP-HPLC Method Validation.
References
- 1. researchgate.net [researchgate.net]
- 2. impactfactor.org [impactfactor.org]
- 3. Validation of a RP-HPLC method for the assay of formoterol and its related substances in this compound dihydrate drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Validation of Novel Analytical RP-HPLC Method for determination of this compound and Budesonide in Inhalation Suspension Pharmaceutical Dosage Form | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Preclinical Efficacy of Formoterol and Arformoterol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of formoterol and its single (R,R)-enantiomer, arformoterol. The information presented herein is collated from various preclinical studies to assist researchers and drug development professionals in understanding the nuanced differences between these two important long-acting beta-2 adrenergic receptor agonists.
Introduction to Formoterol and Arformoterol
Formoterol is a widely used long-acting beta-2 adrenergic receptor (β2-AR) agonist for the treatment of asthma and chronic obstructive pulmonary disease (COPD). It is commercially available as a racemic mixture of two stereoisomers: (R,R)-formoterol and (S,S)-formoterol.[1] Arformoterol is the pharmacologically active (R,R)-enantiomer of formoterol, developed as a single-isomer formulation.[1] Preclinical evidence suggests that the bronchodilatory effects of racemic formoterol are primarily attributable to the (R,R)-enantiomer, with the (S,S)-enantiomer being significantly less potent.[2][3]
Comparative Efficacy Data
The following tables summarize the quantitative data from preclinical studies comparing the potency and efficacy of formoterol and arformoterol in various experimental models.
In Vitro Potency in Guinea Pig Trachea
| Compound | EC50 (nM) | Potency Relative to (R,R)-enantiomer |
| Arformoterol ((R,R)-formoterol) | ~1 | - |
| Racemic Formoterol | ~1 | Similar |
| (S,S)-formoterol | >1000 | >1000-fold less potent |
Data sourced from a study comparing the effects of formoterol enantiomers on isolated guinea pig trachea.[2]
In Vivo Bronchoprotective Efficacy in Guinea Pigs (Oral Administration)
| Compound | ID50 (mg/kg) for Inhibition of RL Increase | ID50 (mg/kg) for Inhibition of Cdyn Reduction |
| Arformoterol ((R,R)-formoterol) | 0.52 | 0.43 |
| Racemic Formoterol | 0.96 | 1.59 |
Data from a study comparing the bronchodilating effects of oral racemic formoterol and (R,R)-formoterol on antigen-induced bronchoconstriction in sensitized guinea pigs. RL: Lung Resistance, Cdyn: Dynamic Lung Compliance.
An FDA review of preclinical data also concluded that arformoterol has a two-fold greater potency than racemic formoterol.
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and experimental setups discussed, the following diagrams are provided in DOT language.
Beta-2 Adrenergic Receptor Signaling Pathway
Caption: Agonist binding to the β2-AR activates a cascade leading to smooth muscle relaxation.
Experimental Workflow for In Vitro Tracheal Ring Assay
Caption: Workflow for assessing bronchodilator potency in isolated tracheal tissue.
Experimental Workflow for In Vivo Bronchoconstriction Model
Caption: Workflow for evaluating bronchoprotective efficacy in a live animal model.
Experimental Protocols
In Vitro Guinea Pig Tracheal Relaxation Assay
Objective: To determine the potency (EC50) of formoterol and arformoterol in relaxing pre-contracted airway smooth muscle.
Methodology:
-
Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized, and the tracheas are excised. The trachea is cleaned of adhering connective tissue and cut into rings, typically 2-3 mm in width.
-
Mounting: Each tracheal ring is suspended between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.
-
Equilibration and Pre-contraction: The tracheal rings are allowed to equilibrate under a resting tension of approximately 1 gram for at least 60 minutes. Following equilibration, the rings are contracted with a submaximal concentration of a contractile agent such as carbachol (e.g., 0.1 µM) or histamine to induce a stable muscle tone.
-
Drug Administration: Once a stable contraction is achieved, cumulative concentration-response curves are generated by adding increasing concentrations of either racemic formoterol or arformoterol to the organ bath.
-
Data Analysis: The relaxation induced by each concentration is measured as a percentage of the pre-contracted tone. The EC50 value, which is the concentration of the agonist that produces 50% of its maximal relaxation, is calculated for each compound.
In Vivo Guinea Pig Model of Bronchoconstriction
Objective: To assess the in vivo bronchoprotective efficacy (ID50) of formoterol and arformoterol against an induced bronchospasm.
Methodology:
-
Animal Sensitization (for antigen-induced model): Guinea pigs are sensitized to an antigen, typically ovalbumin, through intraperitoneal injections.
-
Drug Administration: A specified period before the bronchoconstrictor challenge, the test compounds (racemic formoterol or arformoterol) are administered to the animals, often via oral gavage or inhalation.
-
Bronchoconstriction Challenge: The conscious and restrained guinea pigs are placed in a whole-body plethysmograph and exposed to an aerosol of a bronchoconstricting agent, such as histamine or the sensitizing antigen (ovalbumin).
-
Measurement of Airway Function: Respiratory parameters, including lung resistance (RL) and dynamic lung compliance (Cdyn), are continuously monitored using the plethysmograph. The degree of bronchoconstriction is quantified by the increase in RL and the decrease in Cdyn.
-
Data Analysis: The protective effect of the test compound is determined by its ability to inhibit the changes in RL and Cdyn induced by the bronchoconstrictor. The ID50 value, the dose of the drug that causes 50% inhibition of the bronchoconstrictor response, is calculated.
Conclusion
Preclinical data consistently demonstrate that the bronchodilatory activity of racemic formoterol resides in its (R,R)-enantiomer, arformoterol. While some in vitro studies on isolated tracheal preparations suggest comparable potencies between arformoterol and racemic formoterol when assessed by EC50 values, in vivo studies and regulatory reviews indicate that arformoterol is approximately twice as potent as the racemic mixture in its bronchoprotective effects. The (S,S)-enantiomer is largely inactive as a bronchodilator. These findings provide a basis for the clinical development and use of arformoterol as a single-isomer long-acting β2-AR agonist. Researchers and clinicians should consider these preclinical potency differences when designing studies or interpreting clinical outcomes.
References
A Comparative Guide to Analytical Methods for Formoterol Fumarate Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of UV-Spectrophotometry, HPLC, and HPTLC Methods for the Quantification of Formoterol Fumarate.
In the development and quality control of pharmaceutical products containing this compound, the selection of a suitable analytical method is paramount to ensure accuracy, precision, and efficiency. This guide provides a comprehensive cross-validation of three commonly employed analytical techniques: UV-Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and High-Performance Thin-Layer Chromatography (HPTLC). The following sections present a detailed comparison of their performance based on experimental data, outlining the methodologies and validation parameters to aid in the selection of the most appropriate method for your research and quality control needs.
Data Presentation: A Comparative Analysis of Validation Parameters
The performance of each analytical method was evaluated based on key validation parameters as per the International Council for Harmonisation (ICH) guidelines. The following tables summarize the quantitative data for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) for each technique, allowing for a direct comparison of their capabilities.
Table 1: Comparison of Linearity and Range for Different Analytical Methods
| Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| UV-Spectrophotometry | 2-12 | 0.999 |
| First-Order Derivative Spectrophotometry | 2-12 | - |
| RP-HPLC | 2-7 | - |
| HPTLC | 0.4-0.9 (ng/band) | 0.999 |
Table 2: Comparison of Accuracy, Precision, LOD, and LOQ
| Method | Accuracy (% Recovery) | Precision (%RSD) | LOD | LOQ |
| UV-Spectrophotometry | - | - | 0.11 µg/mL | 0.32 µg/mL |
| First-Order Derivative Spectrophotometry | - | - | 0.14 µg/mL | 0.44 µg/mL |
| RP-HPLC | - | - | 0.04 µg/mL | 0.14 µg/mL |
| HPTLC | 99.05-99.67 | <2 | - | - |
Experimental Protocols: Detailed Methodologies
The following are detailed experimental protocols for the UV-Spectrophotometric, RP-HPLC, and HPTLC methods used for the determination of this compound.
UV-Spectrophotometric Method
A simple UV spectrophotometric method was developed for the estimation of this compound.
-
Instrument: UV-Visible Spectrophotometer.
-
Solvent: Phosphate buffer (pH 3).
-
Wavelength of Maximum Absorbance (λmax): 214 nm.
-
Standard Stock Solution Preparation: A standard stock solution of this compound was prepared in the phosphate buffer.
-
Calibration Curve: Aliquots of the standard stock solution were diluted with the phosphate buffer to obtain concentrations in the range of 2-12 µg/mL. The absorbance of these solutions was measured at 214 nm.
-
Sample Preparation: The sample solution was prepared by dissolving the formulation containing this compound in the phosphate buffer to obtain a concentration within the linearity range.
First-Order Derivative Spectrophotometric Method
This method utilizes the first-order derivative of the UV spectrum to eliminate background interference.
-
Instrument: UV-Visible Spectrophotometer with derivative spectroscopy capabilities.
-
Solvent: Phosphate buffer (pH 3).
-
Measurement Wavelength: 229 nm (zero-crossing point of the interfering substance).
-
Calibration Curve: Standard solutions were prepared as described for the UV spectrophotometric method, and the first-order derivative spectra were recorded. The amplitude at 229 nm was plotted against the concentration.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
A precise and sensitive RP-HPLC method was established for the quantification of this compound.[1]
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Inertsil C18 (150 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of 0.01M sodium phosphate buffer (pH 3.0) and acetonitrile in a ratio of 70:30 (v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 214 nm.[1]
-
Injection Volume: 20 µL.
-
Standard Solution Preparation: A standard stock solution of this compound was prepared in the mobile phase.
-
Calibration Curve: Serial dilutions of the standard stock solution were prepared to achieve concentrations ranging from 2-7 µg/mL.
-
Sample Preparation: The sample was dissolved in the mobile phase, filtered, and diluted to fall within the established linear range.
High-Performance Thin-Layer Chromatography (HPTLC) Method
A simple and rapid HPTLC method was developed for the analysis of this compound.
-
Instrument: HPTLC system including a sample applicator, developing chamber, and densitometric scanner.
-
Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates (10 cm x 10 cm).
-
Mobile Phase: A mixture of ethyl acetate, methanol, and triethylamine in a ratio of 3.2:1.5:0.3 (v/v/v).
-
Application: 400-900 ng/band of the standard or sample solution was applied to the HPTLC plate.
-
Development: The plate was developed in a saturated developing chamber.
-
Detection: Densitometric scanning was performed at 281 nm.
-
Calibration Curve: A calibration curve was prepared by plotting the peak area against the concentration of this compound applied.
Mandatory Visualizations
The following diagrams illustrate the cross-validation workflow and a typical analytical workflow for the HPLC method.
Caption: Workflow for cross-validation of analytical methods.
Caption: Typical experimental workflow for HPLC analysis.
References
A Comparative In Vitro Analysis of the Bronchodilatory Effects of Formoterol and Indacaterol
An objective guide for researchers, scientists, and drug development professionals on the preclinical profiles of two key long-acting β2-agonists.
This guide provides a detailed comparison of the in vitro bronchodilatory properties of formoterol, a well-established long-acting β2-agonist (LABA), and indacaterol, a newer ultra-long-acting β2-agonist (ultra-LABA). The information presented is collated from multiple preclinical studies to assist in research and development decisions.
Quantitative Comparison of Bronchodilatory Effects
The in vitro efficacy and potency of formoterol and indacaterol have been assessed in various models, primarily using isolated tracheal and bronchial smooth muscle tissues. The following table summarizes key quantitative data from these studies.
| Parameter | Formoterol | Indacaterol | Tissue Model | Key Findings |
| Efficacy (Emax) | 90% of isoprenaline maximum effect[1][2] | 73% of isoprenaline maximum effect[1][2] | Human β2-adrenoceptors | Formoterol demonstrates a higher maximal effect compared to indacaterol in this model. |
| Potency (pEC50) | 9.32 ± 0.05 | 5.0 ± 1.0 | Guinea Pig Trachea (methacholine-contracted) | Formoterol shows significantly higher potency than indacaterol in relaxing pre-contracted guinea pig tracheal rings.[3] |
| Onset of Action | Rapid, not significantly different from salbutamol | Rapid, not significantly different from formoterol or salbutamol | Isolated Human Bronchi | Both agonists exhibit a rapid onset of action. |
| Duration of Action | Long-acting (>12 hours) | Ultra-long-acting (>24 hours), significantly longer than formoterol | Isolated Human Bronchi | Indacaterol displays a more sustained bronchodilator effect in vitro compared to formoterol. |
| Receptor Selectivity | Weak agonist at β1-adrenoceptor | Very weak agonist at β1-adrenoceptor (Emax = 16% of isoprenaline) | Human β-adrenoceptors | Both compounds show selectivity for the β2-adrenoceptor over the β1 subtype. |
| β3-Adrenoceptor Activity | Full agonist | Full agonist (Emax = 113% of isoprenaline) | Human β3-adrenoceptor | Both molecules act as full agonists at the β3-adrenoceptor. |
Signaling Pathway and Mechanism of Action
Both formoterol and indacaterol exert their bronchodilatory effects by acting as agonists at the β2-adrenergic receptor, a G-protein coupled receptor (GPCR) located on the surface of airway smooth muscle cells. Activation of this receptor initiates a signaling cascade that leads to smooth muscle relaxation.
Experimental Protocols
The in vitro bronchodilatory effects of formoterol and indacaterol are typically evaluated using isolated organ bath techniques. The following is a generalized protocol based on methodologies cited in the literature.
Detailed Methodological Steps:
-
Tissue Preparation :
-
Animal models, such as male Dunkin-Hartley guinea pigs, are euthanized, and the trachea is carefully dissected. Human bronchial tissue, when available, is obtained from surgical resections.
-
The trachea is cleaned of connective tissue and cut into rings. These rings can be tied together to form a tracheal chain.
-
The tissue preparation is then suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture of 95% O2 and 5% CO2.
-
-
Experimental Procedure :
-
The tissue is allowed to equilibrate under a specific resting tension for a defined period (e.g., 30-60 minutes).
-
To induce a stable contractile tone, a contracting agent such as methacholine, carbachol, or histamine is added to the organ bath at a concentration that produces a submaximal contraction (e.g., EC50-70).
-
Once the contraction is stable, cumulative concentrations of the β2-agonist (formoterol or indacaterol) are added to the bath.
-
Changes in muscle tension are recorded using an isometric or isotonic force transducer connected to a data acquisition system.
-
-
Data Analysis :
-
The relaxant responses are expressed as a percentage of the pre-induced contraction.
-
Concentration-response curves are plotted, and key pharmacological parameters, including the maximal relaxation (Emax) and the concentration required to produce 50% of the maximal response (EC50), are calculated to determine the efficacy and potency of each compound.
-
Summary of In Vitro Findings
-
Efficacy and Potency : In studies on human recombinant β2-adrenoceptors, formoterol shows higher intrinsic activity (Emax) than indacaterol. Conversely, in functional studies using guinea pig trachea, formoterol demonstrates significantly greater potency (lower EC50 value) than indacaterol.
-
Onset and Duration : Both drugs exhibit a rapid onset of action in isolated human bronchi. However, a key differentiating feature is indacaterol's significantly longer duration of action, which is evident even in in vitro models and is a hallmark of its "ultra-LABA" classification.
-
Selectivity : Both formoterol and indacaterol are selective for the β2-adrenoceptor, with weak agonist activity at the β1-adrenoceptor, suggesting a lower potential for cardiac side effects.
References
- 1. β2-adrenoceptor agonists: current and future direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of indacaterol for chronic obstructive pulmonary disease (COPD) - Cazzola - Journal of Thoracic Disease [jtd.amegroups.org]
- 3. Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Formoterol and Vilanterol in Respiratory Research
In the landscape of respiratory disease research and treatment, long-acting β2-adrenergic receptor agonists (LABAs) are a cornerstone of therapy for both asthma and chronic obstructive pulmonary disease (COPD). Among these, formoterol and vilanterol are two prominent molecules that, while sharing a common mechanism of action, exhibit distinct pharmacological profiles influencing their clinical application. This guide provides a detailed head-to-head comparison of formoterol and vilanterol, presenting supporting experimental data for researchers, scientists, and drug development professionals.
Pharmacological Profile: A Tale of Two Agonists
Formoterol, a well-established LABA, is recognized for its rapid onset of action and a duration of effect lasting up to 12 hours, necessitating twice-daily dosing.[1][2] Vilanterol, a newer entrant, is characterized by its 24-hour duration of bronchodilation, allowing for a once-daily dosing regimen.[1][2] This extended duration of action is attributed to a longer residence time at the β2-adrenergic receptor.[2]
In vitro studies have demonstrated that vilanterol possesses a greater potency at the β2-receptor compared to formoterol. This higher potency may translate to therapeutic efficacy at lower doses, potentially mitigating the risk of dose-related systemic side effects. While both molecules are effective bronchodilators, these fundamental pharmacological differences form the basis for their distinct clinical profiles and applications in respiratory medicine.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from in vitro and clinical studies, providing a clear comparison of formoterol and vilanterol.
Table 1: In Vitro Pharmacological Characteristics
| Parameter | Formoterol | Vilanterol | Reference |
| β2-Adrenergic Receptor Binding Affinity (pKi) | ~8.0 | ~9.2 | |
| Functional Potency (pEC50) in cAMP assays | ~8.5 | ~9.5 | |
| Intrinsic Efficacy (relative to isoproterenol) | High | High | |
| Selectivity for β2 vs. β1 receptors | Moderate | High | |
| Onset of Action (in vitro) | Rapid | Rapid | |
| Duration of Action (in vitro) | Long (up to 12 hours) | Ultra-long (up to 24 hours) |
Table 2: Clinical Efficacy in Head-to-Head Combination Therapy Trials
| Outcome | Budesonide/Formoterol (B/F) | Fluticasone Furoate/Vilanterol (FF/V) | Study |
| Change in FEV1 (L) in stable asthma (8 weeks) | +0.03 | -0.07 | Furuhashi et al. (2019) |
| Annualized Rate of Moderate/Severe Exacerbations in Asthma (Real-world) | 0.29 | 0.24 | Averell et al. (2022) |
| Mean SABA canisters dispensed per patient-year in Asthma (Real-world) | 1.64 | 1.47 | Averell et al. (2022) |
Signaling Pathway
Both formoterol and vilanterol exert their therapeutic effect through the activation of the β2-adrenergic receptor, a G-protein coupled receptor. This activation initiates a signaling cascade that leads to bronchodilation.
Caption: β2-Adrenergic Receptor Signaling Pathway
Experimental Protocols
In Vitro Studies: Receptor Binding and Functional Assays
1. Radioligand Binding Assay for Receptor Affinity (Ki):
-
Objective: To determine the binding affinity of formoterol and vilanterol for the β2-adrenergic receptor.
-
Methodology:
-
Membrane preparations from cells expressing the human β2-adrenergic receptor are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-dihydroalprenolol).
-
Increasing concentrations of unlabeled formoterol or vilanterol are added to compete with the radioligand for binding to the receptor.
-
After incubation to reach equilibrium, the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured using liquid scintillation counting.
-
The concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
2. cAMP Functional Assay for Potency (EC50) and Intrinsic Efficacy:
-
Objective: To measure the functional potency and intrinsic efficacy of formoterol and vilanterol in stimulating the β2-adrenergic receptor signaling pathway.
-
Methodology:
-
Human airway smooth muscle cells are cultured and treated with increasing concentrations of formoterol or vilanterol.
-
The cells are incubated for a specified period to allow for the production of cyclic adenosine monophosphate (cAMP).
-
The reaction is stopped, and the cells are lysed to release the intracellular cAMP.
-
The concentration of cAMP is quantified using a competitive immunoassay (e.g., ELISA).
-
The concentration of the drug that produces 50% of the maximal response (EC50) is determined to assess potency.
-
The maximal response produced by the drug relative to a full agonist like isoproterenol is measured to determine intrinsic efficacy.
-
In Vivo Preclinical Model: Guinea Pig Trachea Relaxation Assay
-
Objective: To evaluate the bronchodilator effects and duration of action of formoterol and vilanterol in an ex vivo model.
-
Methodology:
-
Tracheal rings are isolated from guinea pigs and mounted in organ baths containing a physiological salt solution.
-
The tracheal rings are contracted with a bronchoconstricting agent (e.g., histamine or methacholine).
-
Cumulative concentrations of formoterol or vilanterol are added to the organ baths, and the relaxation of the tracheal smooth muscle is measured isometrically.
-
To assess the duration of action, after initial exposure to the drug and subsequent washout, the tissues are repeatedly challenged with the bronchoconstricting agent over an extended period.
-
Clinical Trial: Randomized Crossover Study (Furuhashi et al., 2019)
-
Objective: To compare the efficacy of once-daily fluticasone furoate/vilanterol (FF/V) with twice-daily budesonide/formoterol (B/F) in patients with stable, controlled asthma.
-
Methodology:
-
Study Design: A randomized, open-label, crossover trial.
-
Participants: Patients with stable asthma who were already controlled on inhaled corticosteroid/long-acting β2-agonist (ICS/LABA) therapy.
-
Intervention: Patients were randomized to receive either FF/V (100/25 µg) once daily or B/F (160/4.5 µg) twice daily for 8 weeks. After a 4-week washout period, patients were crossed over to the other treatment for another 8 weeks.
-
Outcome Measures: The primary outcome was the change in forced expiratory volume in one second (FEV1). Secondary outcomes included the Asthma Control Test (ACT) score and the rate of asthma exacerbations.
-
Statistical Analysis: A mixed-effects model for repeated measures was used to compare the changes in FEV1 between the two treatment groups.
-
Caption: Randomized Crossover Clinical Trial Workflow
Real-World Evidence: Retrospective Matched Cohort Study (Averell et al., 2022)
-
Objective: To compare the real-world effectiveness of initiating once-daily FF/V versus twice-daily B/F in patients with asthma.
-
Methodology:
-
Study Design: A retrospective cohort study using a large US claims database.
-
Participants: Adult patients with asthma initiating treatment with either FF/V or B/F.
-
Matching: Propensity score matching was used to balance the two treatment groups on a wide range of baseline characteristics, including demographics, comorbidities, and prior asthma medication use.
-
Outcome Measures: The primary outcome was the mean number of short-acting β2-agonist (SABA) canisters dispensed per patient-year. Secondary outcomes included the rate of asthma-related exacerbations.
-
Statistical Analysis: A negative binomial regression model was used to compare the rates of SABA canister dispensing and exacerbations between the two matched cohorts.
-
Conclusion
Formoterol and vilanterol are both effective long-acting β2-adrenergic receptor agonists, but they possess distinct pharmacological profiles that influence their clinical use. Vilanterol's once-daily dosing, stemming from its prolonged duration of action and high receptor potency, offers a simplified treatment regimen that may enhance patient adherence. Formoterol remains a valuable therapeutic option, particularly noted for its rapid onset of action. The choice between these two agents, often in combination with inhaled corticosteroids, should be guided by the specific clinical context, patient characteristics, and treatment goals. The experimental data presented in this guide provide a foundation for researchers to further explore the nuances of these important respiratory medications.
References
- 1. Symptom control in patients with asthma using inhaled corticosteroids/long-acting β2-agonists (fluticasone furoate/vilanterol or budesonide/formoterol) in the US: a retrospective matched cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vilanterol vs formoterol in obstructive airway diseases: A comprehensive review of efficacy, safety, and clinical advantages in light of Global Initiative for Asthma 2024 and Global Initiative for Chronic Obstructive Lung Disease 2024 guidelines - Annals of National Academy of Medical Sciences [nams-annals.in]
A Comparative Guide to the Bioequivalence of Formoterol Fumarate Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different formoterol fumarate formulations, focusing on the critical aspects of bioequivalence assessment. The information presented herein is intended to support research, development, and regulatory evaluation of new and generic this compound products for the treatment of asthma and Chronic Obstructive Pulmonary Disease (COPD).
Executive Summary
This compound, a long-acting beta2-adrenergic agonist (LABA), is a cornerstone in the management of obstructive airway diseases. It is available in various inhalation formulations, primarily as dry powder inhalers (DPIs) and pressurized metered-dose inhalers (pMDIs). Establishing bioequivalence between a new formulation and a reference product is a critical step in the drug development and approval process, ensuring comparable efficacy and safety. This guide synthesizes key experimental data and methodologies from published studies and regulatory guidelines to provide a comparative overview of different this compound formulations.
Data Presentation: In Vitro and Pharmacokinetic Bioequivalence
The assessment of bioequivalence for inhaled drugs like this compound involves a multifaceted approach, encompassing in vitro studies, pharmacokinetic (PK) evaluations, and, in some cases, pharmacodynamic (PD) or clinical endpoint studies. The following tables summarize key comparative data from various studies.
In Vitro Aerodynamic Comparison
In vitro studies are crucial for comparing the physical properties of the aerosol generated by different inhaler devices, which directly impacts drug deposition in the lungs.
| Formulation/Device | Mass Median Aerodynamic Diameter (MMAD) (μm) | Fine Particle Fraction (FPF) (%) | Reference |
| This compound (FF) MDI Formulation I | 3.03 ± 0.058 | Higher than Formulation II | [1] |
| This compound (FF) MDI Formulation II (Marketed) | 3.86 ± 0.058 | Lower than Formulation I | [1] |
| Budesonide (BUD) MDI Formulation I | 3.53 ± 0.06 | Higher than Formulation II | [1] |
| Budesonide (BUD) MDI Formulation II (Marketed) | 4.10 ± 0.10 | Lower than Formulation I | [1] |
A lower MMAD and a higher FPF are generally indicative of a formulation's ability to deliver the drug more effectively to the deeper regions of the lungs.[1]
Pharmacokinetic Parameters in Healthy Volunteers and Patients
Pharmacokinetic studies measure the rate and extent of drug absorption into the systemic circulation. For inhaled formoterol, systemic exposure is considered a surrogate for lung deposition and, consequently, efficacy. The key PK parameters for bioequivalence assessment are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC).
| Study Population | Test Formulation | Reference Formulation | Geometric Mean T/R Ratio (90% CI) - Cmax | Geometric Mean T/R Ratio (90% CI) - AUC | Conclusion | Reference |
| Healthy Volunteers | Mono-dose DPI | Mono-dose DPI | Not Reported | Not Reported | Bioequivalent based on urinary PK, PD, and safety data. | |
| Adults with Asthma | Budesonide/Formoterol pMDI | Budesonide DPI + Formoterol DPI | 61% (Cmax 39% lower) | 87% (AUC 13% lower) | Systemic exposure lower with pMDI. | |
| Children with Asthma | Budesonide/Formoterol pMDI | Budesonide DPI + Formoterol DPI | 59% (Cmax 41% lower) | 73% (AUC 27% lower) | Systemic exposure lower with pMDI. | |
| Adults with COPD | Budesonide/Formoterol pMDI | Budesonide pMDI + Formoterol DPI | 122% (Cmax 22% greater) | 118% (AUC 18% greater) | Systemic exposure was greater with the combination pMDI. | |
| Patients with Moderate-to-Severe COPD | This compound (FF) MDI 9.6µg | Foradil® (DPI) 12µg | 95.5 (86.1, 106.0) | 95.2 (86.7, 104.5) | Bioequivalent systemic exposure. | |
| Healthy Adults | Budesonide/Formoterol pMDI | Budesonide pMDI + Formoterol DPI | Not Reported | 82.2% (Formoterol) | No pharmacokinetic interactions were observed between budesonide and formoterol. |
The 90% Confidence Interval (CI) for the geometric mean Test/Reference (T/R) ratios of AUC and Cmax should fall within the limits of 80.00% - 125.00% to establish bioequivalence.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of bioequivalence studies. Below are summaries of typical experimental protocols for in vitro and in vivo assessments.
In Vitro Bioequivalence Studies
As recommended by the FDA, a comprehensive in vitro bioequivalence assessment for this compound inhalation powder typically includes several studies to ensure product performance.
1. Single Actuation Content (SAC) through container life:
-
Objective: To assess the dose uniformity of the drug delivered from the inhaler.
-
Methodology: The drug content of single actuations is measured at the beginning, middle, and end of the inhaler's life. This is performed on at least three batches of both the test and reference products, with no fewer than 10 units from each batch.
2. Aerodynamic Particle Size Distribution (APSD) by Cascade Impaction:
-
Objective: To characterize the particle size distribution of the emitted dose, which predicts the regional deposition in the respiratory tract.
-
Methodology: An Andersen Cascade Impactor (ACI) or a similar device is used to separate the aerosol particles based on their aerodynamic diameter. This is conducted at different flow rates to simulate various patient inhalation profiles.
3. Emitted Dose Content Uniformity:
-
Objective: To ensure that the amount of drug that is delivered from the device is consistent from dose to dose.
-
Methodology: The total amount of drug emitted from the inhaler upon actuation is collected and quantified.
In Vivo Bioequivalence Study with Pharmacokinetic Endpoints
1. Study Design:
-
A randomized, single-dose, two-period, two-sequence crossover design is commonly employed.
-
A washout period of sufficient duration is included between the two treatment periods to avoid carry-over effects.
2. Study Population:
-
Healthy adult volunteers are typically recruited for these studies. In some cases, studies are conducted in patient populations (e.g., asthma or COPD patients).
3. Drug Administration:
-
Subjects receive a single dose of the test and reference formulations in separate study periods.
-
To distinguish between pulmonary and gastrointestinal absorption, an oral charcoal block can be administered.
4. Sample Collection and Analysis:
-
Serial blood samples are collected over a specified period (e.g., 12 or 24 hours) post-dose.
-
Plasma concentrations of formoterol are determined using a validated and sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters, including Cmax, AUC from time zero to the last measurable concentration (AUC0-t), and AUC from time zero to infinity (AUC0-inf), are calculated for each subject.
-
Statistical analysis is performed to determine the 90% confidence intervals for the geometric mean ratios of the test to reference product for Cmax and AUC.
Comparative Clinical Endpoint Bioequivalence Study
In some cases, particularly when a new formulation has different inactive ingredients that could affect local drug availability, a comparative clinical endpoint study may be required.
1. Study Design:
-
A randomized, double-blind, placebo-controlled, parallel-group or crossover study design is often used.
-
The study typically includes a run-in period to establish a baseline.
2. Study Population:
-
Patients with stable, moderate-to-severe asthma or COPD are enrolled.
3. Efficacy Endpoint:
-
The primary efficacy endpoint is typically the change from baseline in Forced Expiratory Volume in 1 second (FEV1).
-
Serial spirometry is performed at predefined time points post-dose (e.g., 0, 0.5, 1, 2, 3, 4, 6, 8, 10, and 12 hours).
4. Bioequivalence Assessment:
-
The 90% confidence interval for the ratio of the test to reference product for the primary endpoint should fall within a predefined equivalence margin (e.g., 80.00% - 125.00%).
Mandatory Visualizations
The following diagrams illustrate the typical workflows and pathways relevant to the bioequivalence assessment of this compound.
Caption: Experimental workflow for assessing the bioequivalence of this compound formulations.
Caption: Simplified signaling pathway of formoterol leading to bronchodilation.
References
A Comparative Analysis of Formoterol's Interaction with Cardiac Beta-Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of formoterol's effects on cardiac beta-adrenergic receptors versus other key beta-agonists. The information presented herein is supported by experimental data to facilitate objective evaluation and inform future research and development.
Comparative Binding Affinities of Beta-Agonists at Cardiac Beta-Receptors
The following table summarizes the binding affinities (expressed as pKi or Ki values) of formoterol and other selected beta-agonists for beta-1 (β1) and beta-2 (β2) adrenergic receptors. A higher pKi value indicates a higher binding affinity.
| Drug | Receptor Subtype | pKi | Ki (nM) | Experimental Context |
| Formoterol | Beta-2 | 8.2 ± 0.09 | ~6.3 | [125I]iodocyanopindolol binding in bronchial membranes.[1] |
| Beta-1 | 6.25 ± 0.06 | ~562 | [125I]iodocyanopindolol binding in bronchial membranes.[1] | |
| Salmeterol | Beta-2 | 8.3 ± 0.04 | ~5.0 | [125I]iodocyanopindolol binding in bronchial membranes.[1] |
| Beta-1 | 5.7 ± 0.04 | ~2000 | [125I]iodocyanopindolol binding in bronchial membranes.[1] | |
| Salbutamol | Beta-2 | 5.83 ± 0.06 | ~1479 | [125I]iodocyanopindolol binding in bronchial membranes.[1] |
| Beta-1 | 4.71 ± 0.16 | ~19498 | [125I]iodocyanopindolol binding in bronchial membranes. | |
| Isoproterenol | Beta-1 | - | 2-3 x 10^-6 M | On WKY papillary muscle. |
| Beta-1 & Beta-2 | - | - | Non-selective β-agonist. |
Beta-2/Beta-1 Receptor Selectivity
The selectivity of a beta-agonist for the β2 receptor over the β1 receptor is a critical factor in minimizing potential cardiac side effects. The following table presents the selectivity ratios for the compared agonists.
| Drug | Beta-2/Beta-1 Selectivity Ratio |
| Formoterol | ~89 |
| Salmeterol | ~400 |
| Salbutamol | ~13 |
Signaling Pathways of Cardiac Beta-Adrenergic Receptors
Stimulation of cardiac beta-adrenergic receptors by an agonist like formoterol initiates a well-defined signaling cascade. The primary pathway involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). Elevated cAMP levels then lead to the activation of Protein Kinase A (PKA), which phosphorylates various intracellular proteins, ultimately resulting in increased heart rate and contractility.
Caption: Signaling pathway of cardiac beta-adrenergic receptor activation.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is a standard method for determining the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of formoterol and other beta-agonists for cardiac beta-1 and beta-2 adrenergic receptors.
Materials:
-
Cardiac tissue membrane preparation (e.g., from rat ventricles)
-
Radioligand: A substance with high affinity for the receptor, labeled with a radioactive isotope (e.g., [3H]dihydroalprenolol or [125I]iodocyanopindolol).
-
Test compounds: Formoterol and other beta-agonists of interest.
-
Incubation buffer
-
Wash buffer
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Isolate cell membranes from cardiac tissue through homogenization and centrifugation.
-
Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of the competitor that inhibits 50% of the specific radioligand binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation.
References
statistical analysis for comparing the potency of formoterol and its analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical and experimental comparison of the potency of formoterol and its key analogs. The data presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel β2-adrenergic receptor agonists.
Data Summary
The following table summarizes the quantitative data on the potency and binding affinity of formoterol and its analogs. Potency is a measure of the concentration of a drug required to produce a specific effect, while binding affinity reflects how strongly a drug binds to its target receptor.
| Compound | Potency (EC50/pD2) | Binding Affinity (Ki) | Receptor Selectivity (β2 vs β1) | Reference |
| Formoterol | pD2: 8.9 ± 0.03 | pKi: 8.2 ± 0.09 | High | [1] |
| Arformoterol (R,R-formoterol) | Two-fold greater potency than racemic formoterol | Not explicitly stated, but implied to be higher than racemic formoterol | High | [2][3] |
| Carmoterol | Potency greater than formoterol and salmeterol in isolated guinea pig trachea | Not explicitly stated | Over 100 times more selective for bronchial muscle than myocardial tissue | [4] |
| Salmeterol | pD2: 9.2 ± 0.03 | pKi: 8.3 ± 0.04 | High | [1] |
Note: EC50 (half maximal effective concentration) and pD2 (-log(EC50)) are measures of potency, with a lower EC50 and a higher pD2 indicating greater potency. Ki (inhibition constant) and pKi (-log(Ki)) are measures of binding affinity, with a lower Ki and a higher pKi indicating stronger binding.
Experimental Protocols
The data presented in this guide were primarily derived from two key experimental methodologies: radioligand binding assays and cAMP accumulation assays.
Radioligand Binding Assay
This assay is considered the gold standard for quantifying receptor-ligand interactions. It directly measures the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of formoterol and its analogs for the β2-adrenergic receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the β2-adrenergic receptor.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [125I]iodocyanopindolol) that is known to bind to the β2-adrenergic receptor.
-
Competition: Increasing concentrations of the unlabeled test compound (formoterol or its analog) are added to compete with the radioligand for binding to the receptor.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by filtration.
-
Detection: The amount of radioactivity bound to the filter is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate the production of cyclic adenosine monophosphate (cAMP), a key second messenger in the β2-adrenergic receptor signaling pathway.
Objective: To determine the potency (EC50) and efficacy of formoterol and its analogs in activating the β2-adrenergic receptor.
Methodology:
-
Cell Culture: Cells expressing the β2-adrenergic receptor are cultured in multi-well plates.
-
Pre-incubation: The cells are pre-incubated with a phosphodiesterase (PDE) inhibitor to prevent the degradation of cAMP.
-
Agonist Stimulation: The cells are then stimulated with varying concentrations of the test compound (formoterol or its analog).
-
Cell Lysis: After a specific incubation period, the cells are lysed to release the intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, such as an ELISA or HTRF assay.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of the test compound. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from this curve.
Visualizations
Signaling Pathway
The following diagram illustrates the canonical β2-adrenergic receptor signaling pathway, which is activated by formoterol and its analogs.
Caption: β2-Adrenergic Receptor Signaling Pathway
Experimental Workflow
The flowchart below outlines a typical experimental workflow for assessing the potency of β2-adrenergic receptor agonists.
Caption: Experimental Workflow for Potency Assessment
Logical Comparison
This diagram provides a logical comparison of the key characteristics of long-acting β2-agonists (LABAs).
Caption: Logical Comparison of Long-Acting β2-Agonists
References
Safety Operating Guide
Proper Disposal Procedures for Formoterol Fumarate: A Guide for Laboratory Professionals
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Formoterol Fumarate in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This compound is a potent beta-2 adrenergic agonist, and its improper disposal can pose significant health and environmental risks.[1]
Regulatory Framework and Hazardous Classification
This compound is considered a hazardous substance and is harmful to aquatic life with long-lasting effects.[1][2][3] Therefore, its disposal is governed by stringent national and local regulations for hazardous waste. It is imperative that all disposal methods comply with the guidelines set forth by regulatory bodies such as the Environmental Protection Agency (EPA) in the United States.
Primary Disposal Method: Incineration
The universally recommended and most effective method for the disposal of this compound is high-temperature incineration. This process ensures the complete destruction of the active pharmaceutical ingredient (API), rendering it harmless. Waste material should be handled by a licensed and approved waste disposal company.
Key Operational and Logistical Steps:
-
Do Not Mix: Never mix this compound waste with other chemical waste streams.
-
Original Containers: Whenever possible, leave the chemical in its original container.
-
Proper Labeling: Ensure the container is clearly labeled as "Hazardous Waste" and includes the chemical name "this compound."
-
Segregated Storage: Store the waste in a designated, secure area away from incompatible materials.
-
Licensed Disposal Service: Arrange for pickup and disposal by a certified hazardous waste management company that specializes in pharmaceutical waste.
The following table summarizes the key parameters for the high-temperature incineration of pharmaceutical waste.
| Parameter | Specification | Rationale |
| Primary Chamber Temperature | 800°C - 1000°C | Ensures initial combustion of the waste material. |
| Secondary Chamber Temperature | > 1100°C | Guarantees the destruction of hazardous chemical compounds. |
| Gas Retention Time | > 2 seconds | Provides sufficient time for the complete breakdown of toxic gases. |
| Emission Control | Use of afterburners and scrubbers | Removes harmful pollutants from the flue gas before release. |
Alternative Disposal Considerations: Chemical Inactivation (For Emergency Use or Special Circumstances)
This procedure should only be carried out by trained personnel in a controlled laboratory environment with appropriate personal protective equipment (PPE).
Experimental Protocol: Oxidative Degradation
Forced degradation studies have shown that this compound is susceptible to oxidative degradation. Advanced Oxidation Processes (AOPs) utilize highly reactive hydroxyl radicals to break down complex organic molecules into less harmful substances. The following is a generalized, experimental protocol that should be tested on a small scale and validated before use for disposal.
Materials:
-
This compound waste
-
30% Hydrogen Peroxide (H₂O₂)
-
An appropriate solvent in which this compound is soluble
-
Stir plate and stir bar
-
Fume hood
-
Appropriate reaction vessel
-
pH meter and neutralization agents (e.g., sodium bicarbonate, dilute hydrochloric acid)
-
Personal Protective Equipment (lab coat, safety goggles, chemically resistant gloves)
Procedure:
-
Working in a Fume Hood: Perform all steps in a certified chemical fume hood.
-
Dissolution: Dissolve a small, known quantity of this compound waste in a suitable solvent.
-
Initiation of Oxidation: Slowly and carefully add an excess of 30% hydrogen peroxide to the solution while stirring. The reaction may be exothermic.
-
Reaction Time: Allow the reaction to proceed for a sufficient amount of time (e.g., 24 hours) to ensure complete degradation. The optimal time should be determined through validation.
-
Monitoring (Optional but Recommended): If analytical capabilities are available (e.g., HPLC), monitor the reaction for the disappearance of the this compound peak.
-
Neutralization: After the reaction is complete, check the pH of the solution. Neutralize the solution to a pH between 6.0 and 8.0 using appropriate neutralizing agents.
-
Final Disposal: The resulting solution must still be disposed of as hazardous waste through a licensed disposal company, as it may contain degradation byproducts and residual reactants.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these guidelines, your laboratory can ensure the safe and compliant disposal of this compound, thereby protecting your personnel and the environment.
References
Essential Safety and Logistical Information for Handling Formoterol Fumarate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of Formoterol Fumarate. It includes detailed personal protective equipment (PPE) requirements, procedural guidance for safe handling and disposal, and an operational workflow to ensure laboratory safety.
Personal Protective Equipment (PPE) Requirements
When handling this compound, a thorough risk assessment should be conducted to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE based on various safety data sheets.
| Exposure Control | PPE Component | Specification | Source Citation |
| Respiratory Protection | Respirator | In open handling, a P3 respirator with a minimum protection factor of 200 is recommended. For activities generating dust, a NIOSH-certified respirator is required. | [1] |
| Eye and Face Protection | Goggles/Face Shield | Protective goggles are essential. A face shield should be worn if there is a potential for direct contact with dusts, mists, or aerosols. | [1][2][3] |
| Hand Protection | Gloves | Protective gloves, such as nitrile or neoprene, should be used. Consider double gloving for enhanced protection. | [1] |
| Skin and Body Protection | Lab Coat/Coveralls | For quantities up to 500 grams, a laboratory coat may be suitable. For quantities up to 1 kilogram, a disposable laboratory coat or coverall with low permeability is recommended. Coveralls should be buttoned at the collar and cuffs. |
Procedural Guidance for Safe Handling
Adherence to standardized procedures is critical to minimize exposure and ensure a safe laboratory environment.
Handling Small Quantities (Up to 25 grams):
-
Preparation: Work within a Class II biological safety cabinet.
-
Donning PPE: Before handling, put on a lab coat, safety goggles, and a single pair of nitrile or neoprene gloves.
-
Handling: Conduct all manipulations within the safety cabinet to contain any airborne particles.
-
Doffing PPE: Remove gloves first, followed by the lab coat. Wash hands thoroughly with soap and water.
-
Waste Disposal: Dispose of contaminated gloves and any disposable materials in a designated hazardous waste container.
Handling Larger Quantities (25 grams to 1 kilogram):
-
Preparation: Operations should be conducted in a Class II biological safety cabinet or an equivalent containment system.
-
Donning PPE: Wear a disposable, low-permeability coverall, safety goggles, and double gloves (nitrile or neoprene). A P3 respirator is recommended.
-
Handling: Ensure all transfers and manipulations of the powder are performed within the containment system to prevent dust generation.
-
Doffing PPE: Remove the outer pair of gloves first. Then, remove the coverall, followed by the inner gloves. Remove the respirator and goggles last. Wash hands and face thoroughly.
-
Waste Disposal: All disposable PPE and contaminated materials must be placed in a sealed bag and disposed of as hazardous waste according to local, state, and federal regulations.
Emergency and Disposal Plans
Spill Response:
-
Evacuate the immediate area and alert others.
-
Wear appropriate PPE, including respiratory protection, before re-entering the area.
-
Use dry clean-up procedures and avoid generating dust.
-
Collect the spilled material into a tightly closed container for disposal.
-
Clean the spill area thoroughly.
Waste Disposal:
-
All waste must be handled in accordance with local, state, and federal regulations.
-
Dispose of this compound and its container as hazardous waste. A recommended method is to use a chemical incinerator equipped with an afterburner and scrubber.
-
Empty containers may still contain residual dust and should be treated as hazardous. Puncture containers to prevent re-use before disposal in an authorized landfill, unless they can be sufficiently cleaned for recycling.
-
Do not allow wash water from cleaning equipment to enter drains; it may need to be collected for treatment before disposal.
Experimental Workflow and Logic Diagrams
To facilitate understanding of the safety protocols, the following diagrams illustrate the decision-making process for PPE selection and the overall experimental workflow.
Caption: PPE selection workflow for handling this compound.
Caption: Disposal and decontamination workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
